GSK8573
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: GSK8573 and its Interaction with BRD9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor GSK8573 to the bromodomain-containing protein 9 (BRD9). It includes a detailed summary of the quantitative binding data, a representative experimental protocol for determining binding affinity, and a visualization of key signaling pathways involving BRD9 that are relevant to cancer biology.
Data Presentation: this compound-BRD9 Binding Affinity
This compound was developed as a closely related structural analog and control compound for GSK2801, a potent inhibitor of BAZ2A and BAZ2B bromodomains. During the characterization of GSK2801, it was found to have off-target activity on BRD9. Consequently, this compound was designed to be highly selective for BRD9 with no significant activity on BAZ2A/B or other bromodomains.
| Compound | Target | Binding Affinity (Kd) | Method | Reference |
| This compound | BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) | [1] |
Experimental Protocols: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction. This allows for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The following is a representative protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to a bromodomain like BRD9.
1. Materials and Reagents:
-
Protein: Purified recombinant BRD9 protein (concentration typically 10-50 µM).
-
Inhibitor: this compound (concentration typically 10-fold higher than the protein concentration, e.g., 100-500 µM).
-
ITC Buffer: A buffer with a low enthalpy of ionization is crucial to minimize heat changes unrelated to binding. A common choice is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.[2]
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor.
2. Sample Preparation:
-
Protein Preparation: The purified BRD9 protein should be extensively dialyzed against the ITC buffer to ensure a precise buffer match between the protein solution and the titrant. After dialysis, the protein concentration is accurately determined using a method such as UV-Vis spectroscopy at 280 nm. Immediately before the experiment, the protein solution is centrifuged at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.[2]
-
Inhibitor Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO. This stock is then diluted to the final working concentration using the same ITC buffer as the protein. It is critical that the final DMSO concentration in the inhibitor solution is precisely matched in the protein solution to avoid significant heats of dilution.[2]
-
Degassing: Both the protein and inhibitor solutions are degassed immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can interfere with the measurements.
3. ITC Experiment Setup and Execution:
-
Instrument Preparation: The sample cell and injection syringe of the ITC instrument are thoroughly cleaned with detergent and water, followed by extensive rinsing with the ITC buffer. The experimental temperature is set (e.g., 25°C).[2]
-
Loading the Calorimeter: The BRD9 protein solution is carefully loaded into the sample cell, avoiding the introduction of bubbles. The this compound solution is loaded into the injection syringe.
-
Titration Parameters:
-
Number of Injections: Typically 19-20 injections are performed.
-
Injection Volume: A small initial injection (e.g., 0.4 µL) is often made to account for diffusion from the syringe tip, followed by larger, equal-volume injections (e.g., 2 µL).
-
Stirring Speed: A constant stirring speed of approximately 750 rpm is maintained to ensure rapid mixing.
-
Spacing between Injections: A spacing of 150 seconds or until the thermal power returns to the baseline is used between injections.
-
4. Control Experiment:
-
To accurately determine the heat of binding, a control experiment is performed by titrating the inhibitor solution into the ITC buffer alone (without the protein). The heat changes from this control titration represent the heat of dilution and are subtracted from the protein-inhibitor binding data during analysis.
5. Data Analysis:
-
The raw ITC data, consisting of a series of heat-flow peaks corresponding to each injection, is integrated to determine the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting process yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
BRD9 Signaling Pathways in Cancer
BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression. Its dysregulation has been implicated in various cancers.
BRD9-STAT5 Axis in Acute Myeloid Leukemia (AML)
In AML, BRD9 is often overexpressed and contributes to leukemogenesis by sustaining the activation of the STAT5 pathway. BRD9 achieves this by binding to enhancer regions and negatively regulating the expression of the Suppressor of Cytokine Signaling 3 (SOCS3) gene. SOCS3 is a negative regulator of the JAK-STAT pathway. By suppressing SOCS3, BRD9 promotes the phosphorylation and activation of STAT5, which in turn upregulates the expression of genes involved in cell proliferation and survival, such as MYC and BCL2.
References
The Role of GSK8573 in Bromodomain Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the expanding landscape of epigenetic research, chemical probes have become indispensable tools for dissecting the function of specific protein domains. Bromodomains, as "readers" of acetylated lysine residues on histones and other proteins, have emerged as critical regulators of gene expression and are attractive targets for therapeutic intervention in various diseases, including cancer. The development of potent and selective inhibitors against these domains is crucial for validating their therapeutic potential. Equally important is the availability of well-characterized negative controls to ensure that observed biological effects are specifically due to the inhibition of the intended target. This technical guide focuses on GSK8573, a compound designed and utilized as a negative control for the potent and selective BAZ2A/B bromodomain inhibitor, GSK2801. Understanding the profile and appropriate use of this compound is paramount for the rigorous interpretation of experimental data in bromodomain research.
This compound: A Tool for Delineating On-Target Effects
This compound is a close structural analog of GSK2801, an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] Unlike its active counterpart, this compound is inactive against the BAZ2A and BAZ2B bromodomains.[2][3] Its primary utility lies in its ability to distinguish the on-target effects of GSK2801 from any potential off-target or non-specific effects. By using this compound in parallel with GSK2801 in cellular and biochemical assays, researchers can confidently attribute the observed biological responses to the specific inhibition of BAZ2A/B.
The key characteristic of this compound is its selective inactivity. While it shows weak binding to the BRD9 bromodomain with a dissociation constant (Kd) of 1.04 μM, it is largely inactive against a wide panel of other bromodomains, including the primary targets of GSK2801, BAZ2A and BAZ2B.[2][3] This profile makes it an excellent tool for validating that the cellular phenotypes observed with GSK2801 are a direct consequence of BAZ2A/B inhibition.
Quantitative Data Presentation
The selectivity and binding affinity of this compound and its active analog GSK2801 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Assay Method | Reference |
| This compound | BRD9 | 1.04 μM | Isothermal Titration Calorimetry (ITC) | |
| BAZ2A | Inactive | Biolayer Interferometry (BLI) | ||
| BAZ2B | Inactive | Biolayer Interferometry (BLI) | ||
| GSK2801 | BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | |
| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | ||
| BRD9 | 1.1 μM | Isothermal Titration Calorimetry (ITC) | ||
| TAF1L(2) | 3.2 μM | Isothermal Titration Calorimetry (ITC) |
| Compound | Assay | Target | Result | Reference |
| GSK2801 | Chemoproteomic Competition Binding | BAZ2A | pKd value determined | |
| Chemoproteomic Competition Binding | BAZ2B | pKd value determined | ||
| This compound | Chemoproteomic Competition Binding | BAZ2A | No significant binding | |
| Chemoproteomic Competition Binding | BAZ2B | No significant binding |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize this compound and GSK2801.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (e.g., this compound or GSK2801) to a macromolecule (e.g., a bromodomain). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Methodology:
-
Protein Preparation: Recombinant bromodomain proteins are expressed and purified to high homogeneity. The protein concentration is accurately determined.
-
Compound Preparation: this compound or GSK2801 is dissolved in the same buffer as the protein to the desired concentration.
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the bromodomain protein solution.
-
The injection syringe is filled with the compound solution.
-
A series of small injections of the compound are made into the sample cell while the heat released or absorbed is measured.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the compound to the protein.
-
-
Data Analysis: The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.
Biolayer Interferometry (BLI)
BLI is an optical biosensing technique used to measure protein-ligand interactions in real-time. It is particularly useful for screening the selectivity of inhibitors against a panel of proteins.
Methodology:
-
Protein Immobilization: Biotinylated bromodomain proteins are immobilized onto streptavidin-coated biosensors.
-
Baseline Establishment: The biosensors are dipped into a buffer-only solution to establish a stable baseline.
-
Association: The biosensors are then moved into wells containing different concentrations of the test compound (this compound or GSK2801) to monitor the binding event in real-time.
-
Dissociation: After the association phase, the biosensors are moved back into buffer-only wells to monitor the dissociation of the compound.
-
Data Analysis: The binding and dissociation curves are analyzed to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon). For selectivity screening, binding responses at fixed compound concentrations are compared across different bromodomains.
Chemoproteomic Competition Binding Assay
This assay is used to assess the binding of a compound to endogenous proteins within a complex cellular lysate.
Methodology:
-
Affinity Matrix Preparation: An analog of GSK2801 with a linker is synthesized and immobilized on sepharose beads to create an affinity matrix.
-
Cell Lysate Preparation: Cells (e.g., HuT-78) are lysed to release endogenous proteins.
-
Competition Experiment: The cell lysate is pre-incubated with increasing concentrations of the test compound (GSK2801 or this compound).
-
Affinity Capture: The pre-incubated lysate is then added to the GSK2801 affinity matrix, allowing the unbound bromodomain proteins to be captured.
-
Analysis: The amount of captured bromodomain proteins (e.g., BAZ2A, BAZ2B) is quantified by Western blotting or mass spectrometry. The decrease in the amount of captured protein with increasing concentrations of the free compound is used to determine the binding affinity (pKd).
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility and can be used to assess the ability of a compound to displace a fluorescently tagged protein from its binding site in the nucleus.
Methodology:
-
Cell Transfection: Cells (e.g., U2OS) are transfected with a plasmid encoding a fluorescently tagged bromodomain protein (e.g., GFP-BAZ2A).
-
Compound Treatment: The transfected cells are treated with the test compound (GSK2801 or this compound) or vehicle control.
-
Photobleaching: A specific region of interest (ROI) within the nucleus of a cell expressing the fluorescently tagged protein is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.
-
Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached ROI is monitored over time using a low-intensity laser. This recovery is due to the movement of unbleached fluorescent proteins from the surrounding area into the bleached region.
-
Data Analysis: The rate and extent of fluorescence recovery are quantified. A faster and more complete recovery in the presence of an inhibitor indicates that the inhibitor has displaced the fluorescently tagged protein from its relatively immobile chromatin-bound state, leading to increased mobility.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving bromodomains targeted by GSK2801 and the experimental workflows used to characterize this compound.
Caption: BAZ2A-mediated signaling pathway in the Nucleolar Remodeling Complex (NoRC).
Caption: Synergistic action of GSK2801 and BET inhibitors on BRD2 displacement.
References
Technical Guide: Understanding GSK8573's Role as an Inactive Control for BAZ2A and BAZ2B Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK8573 and its relationship to the BAZ2A and BAZ2B bromodomain inhibitor, GSK2801. This compound serves as a critical negative control in experiments investigating the function of BAZ2A and BAZ2B, ensuring that the observed biological effects of GSK2801 are specifically due to the inhibition of its intended targets.
Introduction to BAZ2A, BAZ2B, and the Role of Bromodomain Inhibitors
BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A), also known as TIP5, and its close homolog BAZ2B are key components of chromatin remodeling complexes.[1] These proteins contain a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.[2][3] The development of small molecule inhibitors targeting these bromodomains, such as GSK2801, has become a significant area of research for understanding their function and for potential therapeutic applications.[3]
GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[3] To validate the on-target effects of such chemical probes, it is essential to use a structurally similar but biologically inactive control compound. This compound was developed for this purpose.
This compound: The Inactive Control
This compound is structurally related to GSK2801 but is inactive against the BAZ2A and BAZ2B bromodomains. Its primary utility is in cellular and in vivo experiments to differentiate the specific effects of BAZ2A/B inhibition by GSK2801 from any potential off-target or non-specific effects of the chemical scaffold.
While inactive against BAZ2A and BAZ2B, this compound does exhibit binding activity towards the bromodomain of BRD9. This characteristic underscores the importance of comprehensive selectivity profiling when developing and utilizing chemical probes.
Quantitative Data Summary
The following table summarizes the binding affinities (Dissociation Constant, Kd) of this compound and GSK2801 for the bromodomains of BAZ2A, BAZ2B, and BRD9. This data is primarily derived from studies by Chen et al. (2016) using Isothermal Titration Calorimetry (ITC).
| Compound | Target Bromodomain | Dissociation Constant (Kd) |
| This compound | BAZ2A | Inactive |
| BAZ2B | Inactive | |
| BRD9 | 1.04 µM | |
| GSK2801 | BAZ2A | 257 nM |
| BAZ2B | 136 nM | |
| BRD9 | 1.1 µM |
Experimental Protocols
The characterization of this compound and GSK2801 involved several key biophysical and cellular assays. The detailed methodologies for these experiments are crucial for reproducing and building upon these findings.
Biolayer Interferometry (BLI) for Binding Kinetics
Biolayer Interferometry is a label-free technology used to measure real-time biomolecular interactions. It was employed to assess the binding kinetics of GSK2801 to BAZ2B.
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
Experimental Protocol:
-
Immobilization: Biotinylated BAZ2B bromodomain is immobilized onto streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in a suitable assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20) to establish a stable baseline.
-
Association: The biosensors are then immersed in solutions containing varying concentrations of the compound of interest (e.g., GSK2801). The binding of the compound to the immobilized bromodomain is monitored in real-time.
-
Dissociation: Following the association phase, the biosensors are moved back into the assay buffer, and the dissociation of the compound is monitored.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated (Kd = koff / kon).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique was used to determine the binding affinities of GSK2801 and this compound to various bromodomains.
Principle: ITC measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Protocol:
-
Sample Preparation: The protein (e.g., BAZ2A, BAZ2B, or BRD9 bromodomain) is placed in the sample cell of the calorimeter, and the ligand (GSK2801 or this compound) is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Activity
FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells. It was used to demonstrate the ability of GSK2801 to displace GFP-tagged BAZ2A from chromatin.
Principle: A specific region of interest in a cell expressing a fluorescently tagged protein is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached area over time is monitored, providing information about the mobility of the protein.
Experimental Protocol:
-
Cell Culture and Transfection: U2OS cells are cultured and transfected with a construct expressing a GFP-BAZ2A fusion protein.
-
Compound Treatment: The transfected cells are treated with either GSK2801, the inactive control this compound, or a vehicle control for a specified period.
-
Image Acquisition (Pre-bleach): A baseline fluorescence image of a selected cell nucleus is acquired.
-
Photobleaching: A defined region of interest within the nucleus is bleached with a high-intensity laser beam, destroying the fluorescence of the GFP-BAZ2A in that area.
-
Image Acquisition (Post-bleach): A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached region as unbleached GFP-BAZ2A molecules move into it.
-
Data Analysis: The fluorescence intensity in the bleached region is measured over time and normalized. The half-maximal recovery time (t1/2) and the mobile fraction of the protein are calculated from the recovery curve. A faster recovery in the presence of an inhibitor like GSK2801 indicates displacement of the protein from its binding sites on chromatin.
Visualizations
Signaling Pathway and Compound Interaction
Caption: Relationship of GSK2801 and this compound to BAZ2A and BAZ2B.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a bromodomain inhibitor and its control.
Conclusion
This compound is an indispensable tool for researchers working with the BAZ2A/B inhibitor GSK2801. Its structural similarity to GSK2801, combined with its lack of activity against BAZ2A and BAZ2B, allows for rigorous assessment of the on-target effects of GSK2801 in cellular and in vivo models. The detailed experimental protocols provided herein offer a framework for the continued investigation of BAZ2A and BAZ2B bromodomain function and the development of novel therapeutics.
References
The Role of GSK8573 as a Negative Control in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK8573, a critical tool for rigorous epigenetic research. While not an active epigenetic modulator itself, this compound serves as an essential inactive control compound for studies involving GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. Understanding the proper use and characteristics of this compound is paramount for validating the on-target effects of GSK2801 and ensuring the reliability of experimental outcomes.
Introduction: Targeting BAZ2 Bromodomains in Epigenetics
The BAZ2A (Bromodomain adjacent to zinc finger domain 2A), also known as TIP5, and BAZ2B proteins are key components of chromatin-modifying complexes. BAZ2A is a central scaffolding protein of the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional silencing of non-coding RNAs and the formation of heterochromatin.[1][2][3] These proteins contain bromodomains, which are specialized modules that recognize and bind to acetylated lysine residues on histone tails, thereby tethering the remodeling complexes to specific chromatin regions.
GSK2801 was developed as a potent, cell-permeable chemical probe to investigate the biological functions of BAZ2A and BAZ2B.[1][2] It acts as an acetyl-lysine competitive inhibitor, effectively displacing the BAZ2 bromodomains from their chromatin binding sites. To distinguish the specific effects of BAZ2A/B inhibition from other potential off-target or compound-related effects, a structurally similar but biologically inactive control molecule is required. This is the precise role of this compound.
This compound: A Characterized Negative Control
This compound was designed based on the same chemical scaffold as GSK2801 but incorporates a meta-methoxy substituted pendant phenyl group, which renders it inactive against the BAZ2A and BAZ2B bromodomains. Its primary utility lies in its ability to control for off-target effects, particularly a weak interaction with the BRD9 bromodomain that is shared with its active counterpart, GSK2801.
Comparative Binding Affinity
The selectivity profile of this compound compared to GSK2801 is crucial for its function. Quantitative data from various assays demonstrate the potent and selective binding of GSK2801 to BAZ2A/B, while this compound shows no significant activity against these targets.
| Compound | Target | Dissociation Constant (Kd) | Assay Type |
| GSK2801 | BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) |
| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | |
| This compound | BAZ2A/B | Inactive | Biolayer Interferometry (BLI) |
| BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) |
Table 1: Comparative dissociation constants of GSK2801 and this compound for key bromodomain targets.
A broader chemoproteomic profiling in cell lysates further confirmed these findings, showing no engagement of this compound with BAZ2A or BAZ2B at concentrations up to 50 μM.
| Compound | Target | pKd (from cell lysate) | Assay Type |
| GSK2801 | BAZ2A | 5.5 | Chemoproteomics |
| BAZ2B | 5.5 | Chemoproteomics | |
| This compound | BAZ2A | No binding detected | Chemoproteomics |
| BAZ2B | No binding detected | Chemoproteomics | |
| BRD9 | 4.5 | Chemoproteomics | |
| SMARCA2/4 | 4.8 (likely indirect) | Chemoproteomics |
Table 2: Chemoproteomic profiling of GSK2801 and this compound in HuT-78 cell lysate. The pKd value is the negative logarithm of the dissociation constant.
Mandatory Visualizations
BAZ2A/NoRC Signaling Pathway and Point of Inhibition
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK2801 | Structural Genomics Consortium [thesgc.org]
GSK8573 datasheet, specifications, and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK8573, a crucial tool for chemical biology and drug discovery. This document details its chemical properties, mechanism of action, and its application as a negative control in biological assays, particularly in the context of its active counterpart, GSK2801.
Chemical Properties and Specifications
This compound is a small molecule designed as an inactive control for GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains. While structurally similar to GSK2801, this compound lacks significant inhibitory activity against these targets, making it an ideal negative control for experiments investigating the effects of BAZ2A/B inhibition.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₁NO₃ | [1] |
| Molecular Weight | 323.39 g/mol | [1] |
| CAS Number | 1693766-04-9 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |
Mechanism of Action and Target Profile
This compound serves as a structurally-related negative control for GSK2801, which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in the regulation of gene transcription.
While this compound is largely inactive against the broader bromodomain family, it exhibits measurable binding affinity for the BRD9 bromodomain, with a dissociation constant (Kd) of 1.04 μM. This off-target activity is an important consideration when interpreting experimental results.
Binding Affinity Data:
| Target | This compound Kd (μM) | GSK2801 Kd (nM) | Source |
| BAZ2A | Inactive | 257 | |
| BAZ2B | Inactive | 136 | |
| BRD9 | 1.04 | - |
The BAZ2A/B Signaling Pathway and the Nucleolar Remodeling Complex (NoRC)
BAZ2A (also known as TIP5) and BAZ2B are core components of the Nucleolar Remodeling Complex (NoRC), an ATP-dependent chromatin remodeling complex. NoRC plays a critical role in transcriptional silencing, particularly of ribosomal RNA (rRNA) genes, through the recruitment of DNA methyltransferases and histone deacetylases. This process is essential for maintaining genomic stability and regulating cell growth. The inhibition of BAZ2A/B by compounds like GSK2801 can disrupt this silencing machinery, leading to alterations in gene expression.
Caption: BAZ2A/B in the NoRC complex and the inhibitory action of GSK2801.
Experimental Protocols: Use of this compound as a Negative Control
A key application of this compound is as a negative control in cell-based assays to confirm that the observed effects of GSK2801 are due to the inhibition of BAZ2A/B and not off-target effects or compound-specific artifacts. One such assay is the Fluorescence Recovery After Photobleaching (FRAP) assay.
Generalized Fluorescence Recovery After Photobleaching (FRAP) Protocol
This protocol provides a general workflow for a FRAP experiment to assess the displacement of a fluorescently-tagged BAZ2A from chromatin by GSK2801, using this compound as a negative control.
Objective: To measure the effect of GSK2801 on the mobility of GFP-BAZ2A in the nucleus, with this compound serving as a control for non-specific effects.
Materials:
-
U2OS cells (or other suitable cell line)
-
GFP-BAZ2A expression vector
-
Transfection reagent
-
GSK2801
-
This compound
-
DMSO (vehicle control)
-
Confocal microscope with FRAP capabilities
Methodology:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with the GFP-BAZ2A expression vector according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of GSK2801 and this compound in DMSO.
-
Treat the transfected cells with the desired concentration of GSK2801, this compound, or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
FRAP Imaging:
-
Identify transfected cells expressing moderate levels of GFP-BAZ2A.
-
Acquire pre-bleach images of the region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-maximal recovery time (t₁/₂) for each condition.
-
Expected Results: Treatment with GSK2801 is expected to increase the mobility of GFP-BAZ2A, resulting in a faster fluorescence recovery and a higher mobile fraction compared to the vehicle control. In contrast, this compound should not significantly alter the FRAP recovery kinetics compared to the vehicle control, confirming that the effect of GSK2801 is specific to its inhibitory activity.
Caption: A generalized workflow for a FRAP experiment using this compound as a negative control.
Conclusion
This compound is an indispensable tool for researchers studying the function of BAZ2A and BAZ2B bromodomains. Its structural similarity to the active inhibitor GSK2801, combined with its lack of on-target activity, allows for rigorous validation of experimental findings. By including this compound as a negative control, scientists can confidently attribute the observed biological effects to the specific inhibition of BAZ2A/B, thereby advancing our understanding of their role in health and disease.
References
solubility and stability for experimental use
An In-depth Technical Guide to Solubility and Stability Assessment for Experimental Use
Introduction
In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its potential success. Among these, solubility and stability stand out as critical determinants of a drug's bioavailability, therapeutic efficacy, and safety profile.[1][2][3] Poor aqueous solubility is a primary hurdle in formulation development, often leading to inadequate absorption and variable bioavailability.[4][5] Concurrently, chemical and physical instability can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially toxic byproducts.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and strategic workflows for assessing the solubility and stability of experimental compounds. Adherence to rigorous testing protocols in these areas is essential for de-risking candidates early, informing formulation strategies, and ensuring the development of safe and effective medicines.
Part 1: Solubility Assessment
Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a paramount parameter in drug development. A drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Therefore, insufficient solubility is a frequent cause of suboptimal drug performance and clinical failure.
Types of Solubility Measurements
Two primary types of solubility are measured during drug development, each serving a distinct purpose at different stages.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method used in the early stages of drug discovery to quickly screen large libraries of compounds and flag potential issues.
-
Thermodynamic (Equilibrium) Solubility: This represents the true saturation concentration of a compound in a solvent when equilibrium has been reached between the dissolved and undissolved states. It is a more time-consuming but accurate measurement, critical for lead optimization, pre-formulation studies, and predicting in-vivo behavior.
Key Factors Influencing Drug Solubility
A variety of physicochemical and environmental factors can significantly impact the solubility of a drug candidate. Understanding these is crucial for both interpreting experimental data and developing strategies for solubility enhancement.
| Factor Category | Specific Factor | Impact on Solubility |
| Physicochemical Properties | Chemical Structure | The presence of hydrophilic (e.g., -OH, -COOH) versus lipophilic groups determines intrinsic solubility. |
| Particle Size | Decreasing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. | |
| Crystalline Form (Polymorphism) | Amorphous forms of a drug are generally more soluble than their stable crystalline counterparts. | |
| Environmental Conditions | pH | The solubility of ionizable drugs (weak acids or bases) is highly dependent on the pH of the medium. |
| Temperature | Most compounds exhibit increased solubility at higher temperatures, as dissolution is often an endothermic process. | |
| Solvent/Co-solvents | The polarity and composition of the solvent system are fundamental to the dissolution process. |
Experimental Protocols for Solubility Determination
This high-throughput assay is designed to rapidly assess the solubility of compounds by detecting the formation of precipitate when a compound is introduced from a DMSO stock into an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear-bottomed 96- or 384-well microtiter plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well to achieve the final target concentration of the compound.
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours).
-
Measurement: Use a nephelometer or turbidimeter to measure the light scattering or turbidity in each well. An increase in signal compared to controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.
References
- 1. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. rroij.com [rroij.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
The Genesis of a Control: Discovery and Characterization of GSK8573, an Inactive Analogue for BAZ2A/B Bromodomain Probe GSK2801
Introduction: In the intricate world of epigenetic research, the ability to dissect the function of specific protein domains is paramount. The development of potent and selective chemical probes that can modulate the activity of these domains has become an indispensable tool for researchers. However, the interpretation of cellular and in vivo experiments using such probes is often confounded by off-target effects. To address this, the development of structurally similar but biologically inactive control compounds is crucial. This technical guide details the discovery and initial characterization of GSK8573, the inactive control compound for GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains.
Rationale for Development: The Need for a Null Control
The discovery of GSK2801 provided a valuable tool to investigate the roles of BAZ2A and BAZ2B, bromodomain-containing proteins implicated in the regulation of non-coding RNA expression.[1][2] To confidently attribute the biological effects observed upon treatment with GSK2801 to the inhibition of BAZ2A/B, a negative control compound was essential. An ideal control would be structurally analogous to the active probe but devoid of significant activity against the intended targets. This compound was developed to meet this need, enabling researchers to distinguish between on-target effects and potential compound-specific artifacts.[1][2]
Characterization of Binding Affinity and Selectivity
The initial characterization of this compound focused on its binding affinity for a panel of bromodomains to confirm its inactivity against BAZ2A and BAZ2B and to assess its broader selectivity profile.
Quantitative Binding Data
The binding of this compound to various bromodomains was assessed using Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC). The results demonstrated that this compound is inactive against BAZ2A and BAZ2B.[1] Notably, it retained binding affinity for BRD9, an off-target of the active probe GSK2801.
| Target Bromodomain | This compound Binding Affinity (Kd) | Method |
| BAZ2A | Inactive | BLI |
| BAZ2B | Inactive | BLI |
| BRD9 | 1.04 µM | ITC |
Table 1: Summary of this compound binding affinity for key bromodomains.
Chemoproteomic Selectivity Profiling
To further assess its selectivity in a more complex biological context, a chemoproteomic competition binding assay was performed using HuT-78 cell lysate. This experiment confirmed the inactivity of this compound against a panel of endogenous bromodomain proteins.
| Target | This compound pKd |
| BAZ2A | < 4.8 |
| BAZ2B | < 4.8 |
Table 2: Chemoproteomic selectivity data for this compound.
Cellular Target Engagement: Demonstrating Inactivity in a Cellular Context
To verify that the lack of in vitro binding translated to a lack of cellular activity, this compound was tested in a Fluorescence Recovery After Photobleaching (FRAP) assay. This assay measures the displacement of GFP-tagged BAZ2A from chromatin in U2OS cells. While the active probe GSK2801 effectively displaced GFP-BAZ2A, this compound showed no significant effect on the half-recovery time, confirming its cellular inactivity.
Experimental Protocols
Bio-Layer Interferometry (BLI)
Biotinylated bromodomains were immobilized on streptavidin-coated biosensors. The binding of this compound at various concentrations was then measured by detecting changes in the interference pattern of light reflected from the sensor surface. The dissociation constant (Kd) was determined from the association and dissociation kinetics.
Isothermal Titration Calorimetry (ITC)
The binding affinity of this compound to BRD9 was determined by directly measuring the heat changes upon binding. A solution of this compound was titrated into a solution containing the BRD9 protein, and the resulting heat changes were measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction.
Chemoproteomic Competition Binding Assay
An analogue of GSK2801 was immobilized on sepharose beads to create an affinity matrix. HuT-78 cell lysate was then incubated with this matrix in the presence of varying concentrations of this compound. The amount of endogenous bromodomain proteins captured by the matrix was quantified by mass spectrometry to determine the pKd.
Fluorescence Recovery After Photobleaching (FRAP)
U2OS cells were transfected with a GFP-BAZ2A fusion construct. A specific region of the nucleus was photobleached using a high-intensity laser. The rate of fluorescence recovery in the bleached region, which reflects the mobility of GFP-BAZ2A, was monitored over time in the presence of either GSK2801 or this compound. The half-recovery time was calculated to assess the displacement of BAZ2A from chromatin.
Visualizations
Caption: Role of GSK2801 as an active probe and this compound as a negative control.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound serves as a well-characterized and validated inactive control for the BAZ2A/B bromodomain probe GSK2801. Its structural similarity to the active compound, coupled with its demonstrated lack of activity against BAZ2A/B both in vitro and in cells, makes it an essential tool for rigorous investigation of BAZ2A/B biology. The use of this compound in parallel with GSK2801 allows researchers to confidently attribute observed biological phenomena to the specific inhibition of the BAZ2A and BAZ2B bromodomains.
References
Methodological & Application
How to use GSK8573 as a negative control in experiments
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmacological studies, the use of appropriate controls is paramount to ensure that the observed biological effects are specifically due to the inhibition of the intended target. GSK8573 is an essential tool for researchers working with GSK2801, a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B.[1][2] Structurally similar to GSK2801, this compound is designed to be biologically inactive against these targets, making it an ideal negative control to differentiate on-target effects from off-target or non-specific cellular responses.[1]
This document provides detailed application notes and protocols for the effective use of this compound as a negative control in cellular experiments.
Mechanism of Action of the Active Compound, GSK2801
GSK2801 is a competitive inhibitor that targets the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains.[1] These proteins are key components of the Nucleolar Remodeling Complex (NoRC), which is involved in chromatin remodeling and the transcriptional silencing of ribosomal RNA genes.[3] By inhibiting the BAZ2A/B bromodomains, GSK2801 disrupts the recognition of acetylated histones, leading to alterations in gene expression. GSK2801 also shows some activity against BRD9 and TAF1L bromodomains at higher concentrations.
The Role of this compound as a Negative Control
This compound serves as a crucial negative control because of its structural similarity to GSK2801 but lack of significant inhibitory activity against BAZ2A and BAZ2B. Any cellular phenotype observed in the presence of GSK2801 but absent in the presence of an equivalent concentration of this compound can be more confidently attributed to the specific inhibition of the BAZ2A/B bromodomains.
Key attributes of this compound:
-
Structural Similarity: Minimizes the risk of observing differential effects due to variations in chemical properties unrelated to target engagement.
-
Biological Inactivity: Lacks significant binding and inhibitory activity against the primary targets of GSK2801, BAZ2A, and BAZ2B.
Data Presentation
The following table summarizes the binding affinities of GSK2801 and the recommended concentrations for both the active compound and the negative control.
| Compound | Target | Dissociation Constant (Kd) | Recommended Cellular Concentration |
| GSK2801 | BAZ2A | 257 nM | 0.1 - 1 µM |
| BAZ2B | 136 nM | 0.1 - 1 µM | |
| BRD9 | 1.2 µM | > 1 µM | |
| TAF1L | 3.2 µM | > 3 µM | |
| This compound | BAZ2A/B | Inactive | Equivalent to GSK2801 concentration |
Data compiled from multiple sources.
Experimental Protocols
This section provides a generalized protocol for using this compound as a negative control in a cell-based assay, such as a gene expression analysis (RT-qPCR) or a cell viability assay.
Reagent Preparation
-
Stock Solutions: Prepare 10 mM stock solutions of both GSK2801 and this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of the compounds in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell health (typically ≤ 0.1%).
Cell-Based Assay Protocol: Example Workflow
-
Cell Seeding: Plate the cells of interest in a suitable multi-well plate at a density that allows for optimal growth during the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 12-24 hours).
-
Treatment:
-
Vehicle Control: Treat cells with the same final concentration of DMSO as the compound-treated wells.
-
GSK2801 (Active Compound): Treat cells with a range of concentrations of GSK2801 (e.g., 0.1, 0.5, 1 µM) to determine a dose-response.
-
This compound (Negative Control): Treat cells with the same concentrations of this compound as used for GSK2801.
-
Positive Control (Optional): Include a positive control known to induce the expected phenotype, if available.
-
-
Incubation: Incubate the cells for a duration appropriate for the biological question being investigated (e.g., 24, 48, or 72 hours). This will depend on the specific endpoint being measured (e.g., changes in gene expression, protein levels, or cell viability).
-
Endpoint Analysis: Following incubation, perform the desired assay to measure the biological outcome. Examples include:
-
RT-qPCR: To analyze the expression of target genes regulated by BAZ2A/B.
-
Western Blotting: To assess changes in protein levels.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the effect on cell growth.
-
Chromatin Immunoprecipitation (ChIP): To investigate changes in histone modifications or protein recruitment to specific genomic loci.
-
-
Data Analysis:
-
Normalize the data from the compound-treated wells to the vehicle control.
-
Compare the effects of GSK2801 to those of this compound at each concentration. A statistically significant difference between the GSK2801 and this compound treatment groups indicates an on-target effect.
-
Mandatory Visualizations
Signaling Pathway and Compound Activity
Caption: BAZ2A/B inhibition by GSK2801 and the inactive role of this compound.
Experimental Workflow
Caption: A typical workflow for a cell-based assay using a negative control.
Conclusion
The proper use of this compound as a negative control is critical for the accurate interpretation of data from experiments involving the BAZ2A/B bromodomain inhibitor GSK2801. By including this inactive, structurally related compound, researchers can effectively distinguish specific on-target effects from non-specific cellular responses, thereby increasing the confidence in their findings. The protocols and guidelines presented here offer a framework for the robust design of experiments aimed at elucidating the biological functions of the BAZ2A and BAZ2B bromodomains.
References
Application Notes and Protocols for Utilizing GSK8573 as a Negative Control in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK8573 is an essential tool for rigorous cell-based research, serving as an inactive control compound for its structurally related active counterpart, GSK2801. GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. In contrast, this compound is inactive against the BAZ2A/B bromodomain family, making it an ideal negative control to delineate specific effects of BAZ2A/B inhibition in cellular assays. While this compound exhibits some binding activity to BRD9, its lack of activity towards BAZ2A/B allows researchers to distinguish on-target from off-target effects. These application notes provide detailed protocols for using this compound in conjunction with GSK2801 in various cell-based assays.
Quantitative Data Summary
The following tables summarize the binding affinities and cellular concentrations for GSK2801 and its inactive control, this compound.
| Compound | Target | Dissociation Constant (Kd) | Reference |
| GSK2801 | BAZ2A | 257 nM | [1] |
| BAZ2B | 136 nM | [1] | |
| BRD9 | 1.1 µM | ||
| TAF1L(2) | 3.2 µM | ||
| This compound | BRD9 | 1.04 µM | [2] |
| BAZ2A/B | Inactive | [2] |
| Cell Line | Assay Type | GSK2801 Concentration | Effect | Reference |
| Triple-Negative Breast Cancer (TNBC) cell lines | Growth Inhibition | 10 µM | Synergistic growth inhibition with JQ1 | [3] |
| U2OS | FRAP | Not specified | Displacement of GFP-BAZ2A from chromatin |
| Compound | Assay Type | Concentration | Observation | Reference |
| This compound | Chemoproteomic Competition Binding | Up to 50 µM | No binding to BAZ2 proteins |
Signaling Pathway and Experimental Workflow
BAZ2A/B Signaling Pathway
BAZ2A and BAZ2B are core components of distinct chromatin remodeling complexes. BAZ2A is a key protein in the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional repression of ribosomal DNA (rDNA). BAZ2B is a regulatory subunit of the BRF1 and BRF5 ISWI chromatin remodeling complexes, which regulate the accessibility of DNA for processes like transcription. By inhibiting the acetyl-lysine binding function of the BAZ2A/B bromodomains, GSK2801 disrupts these chromatin remodeling activities, leading to alterations in gene expression.
Caption: BAZ2A/B signaling pathway and points of intervention by GSK2801 and this compound.
Experimental Workflow: Cell-Based Assay with Negative Control
A typical workflow for a cell-based assay using an active compound (GSK2801) and a negative control (this compound) involves parallel treatment of cell cultures to differentiate specific from non-specific effects.
Caption: General experimental workflow for a cell-based assay using a negative control.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol describes a colorimetric assay to determine cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GSK2801 and this compound (dissolved in DMSO)
-
WST-1 reagent
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GSK2801 and this compound in complete medium. A typical concentration range for GSK2801 would be from 0.01 µM to 100 µM. This compound should be tested at the same concentrations as GSK2801. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Remove the medium from the cells and add 100 µL of the medium containing the test compounds, negative control, or vehicle. Incubate the plate for 48 to 72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for GSK2801. This compound should show no significant effect on cell viability.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GSK2801 and this compound (dissolved in DMSO)
-
BrdU labeling solution (10 µM)
-
Fixation/Denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or HRP)
-
Wash buffers
-
96-well plates (black plates for fluorescence, clear for colorimetric)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
BrdU Labeling: After the desired treatment incubation time (e.g., 24-48 hours), add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium, and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Immunostaining: Neutralize the acid and block non-specific binding. Incubate with an anti-BrdU antibody.
-
Detection: If using a fluorescently labeled antibody, wash the cells and visualize under a fluorescence microscope or read on a fluorescence plate reader. If using an HRP-conjugated antibody, add the substrate and measure the absorbance.
-
Data Analysis: Quantify the BrdU signal for each treatment condition. Compare the proliferation rates of cells treated with GSK2801 to those treated with the vehicle control and this compound. A significant decrease in proliferation is expected with GSK2801, while this compound should have minimal to no effect.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by staining for phosphatidylserine (PS) translocation to the outer cell membrane using fluorescently labeled Annexin V.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GSK2801 and this compound (dissolved in DMSO)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with GSK2801, this compound, or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells) Compare the percentage of apoptotic cells in the GSK2801-treated samples to the vehicle and this compound-treated samples. GSK2801 is expected to induce apoptosis, while this compound should not significantly increase the apoptotic cell population compared to the vehicle control.
-
References
Application of GSK8573 as a Negative Control in Fluorescence Recovery After Photobleaching (FRAP) Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to measure the dynamics of fluorescently labeled molecules within a living cell.[1][2] This method allows for the quantification of protein mobility, which can provide insights into protein-protein interactions, binding kinetics, and the overall structural organization of cellular compartments.[1][3] In the context of drug development, FRAP assays are invaluable for assessing the target engagement and cellular activity of small molecule inhibitors. A critical component of such studies is the use of appropriate controls to ensure the specificity of the observed effects. GSK8573 is an essential tool in this regard, serving as an inactive or negative control for its structurally related active counterpart, GSK2801, an inhibitor of the BAZ2A and BAZ2B bromodomains.[4]
Rationale for Using this compound in FRAP Assays
This compound is structurally similar to the active BAZ2A/B bromodomain inhibitor GSK2801 but is inactive against these targets. It does, however, exhibit some binding to BRD9 with a dissociation constant (Kd) of 1.04 μM. This profile makes this compound an ideal negative control in FRAP experiments designed to investigate the mobility of BAZ2A or BAZ2B.
The primary applications of this compound in FRAP assays include:
-
Establishing a Baseline: By treating cells with this compound, researchers can establish a baseline for protein mobility in the presence of a compound with a similar chemical scaffold to the active inhibitor, but without the specific inhibitory activity.
-
Controlling for Off-Target Effects: Any changes in protein mobility observed with the active compound (GSK2801) but not with this compound can be more confidently attributed to the specific inhibition of the target protein (e.g., BAZ2A/B).
-
Assessing Compound-Specific Artifacts: The use of a structurally related inactive control helps to rule out non-specific effects of the chemical compound, such as changes in cellular health, viscosity, or other artifacts that could influence protein diffusion.
Experimental Design Considerations
When designing a FRAP experiment using this compound as a negative control, it is crucial to include the following experimental arms:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the normal mobility of the protein of interest.
-
Active Compound (GSK2801): Cells treated with the active inhibitor to assess its effect on the mobility of the target protein.
-
Negative Control (this compound): Cells treated with this compound at the same concentration as the active compound to control for non-specific effects.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a FRAP experiment designed to assess the effect of a bromodomain inhibitor on a target protein's mobility, using this compound as a negative control.
| Treatment Group | Mobile Fraction (%) | Immobile Fraction (%) | Half-maximal Recovery Time (t½) in seconds |
| Vehicle (DMSO) | 85 ± 5 | 15 ± 5 | 10 ± 2 |
| Active Inhibitor | 60 ± 7 | 40 ± 7 | 25 ± 4 |
| This compound (Negative Control) | 82 ± 6 | 18 ± 6 | 11 ± 3 |
Note: The data presented in this table are representative and intended for illustrative purposes only.
Experimental Protocol: FRAP Assay for a GFP-Tagged Bromodomain-Containing Protein
This protocol provides a detailed methodology for a FRAP experiment to investigate the effect of a small molecule inhibitor on the mobility of a GFP-tagged bromodomain-containing protein, using this compound as a negative control.
Materials:
-
Mammalian cell line stably expressing the GFP-tagged protein of interest (e.g., GFP-BAZ2A)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Confocal laser scanning microscope with a high-power laser for photobleaching
-
Active bromodomain inhibitor (e.g., GSK2801)
-
This compound (inactive control)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Image analysis software (e.g., ImageJ, FIJI)
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the GFP-tagged protein of interest under standard conditions.
-
24-48 hours before the experiment, seed the cells onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
-
Compound Treatment:
-
On the day of the experiment, prepare working solutions of the active inhibitor and this compound in pre-warmed cell culture medium. Also, prepare a vehicle control solution.
-
Aspirate the old medium from the cells and replace it with the medium containing the vehicle, active inhibitor, or this compound.
-
Incubate the cells for the desired time to allow for compound uptake and target engagement (e.g., 1-2 hours).
-
-
Microscope Setup and Imaging:
-
Turn on the confocal microscope and allow the laser to warm up.
-
Place the imaging dish on the microscope stage and bring the cells into focus.
-
Identify a cell with a clear and well-defined nucleus (or other subcellular compartment where the protein of interest is localized).
-
Set the imaging parameters (e.g., laser power, gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
FRAP Experiment:
-
Pre-bleach Imaging: Acquire a few images (e.g., 3-5 frames) of the region of interest (ROI) before photobleaching to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to photobleach a defined ROI within the nucleus of the selected cell. The bleaching parameters (laser power, duration) should be optimized to reduce the fluorescence intensity in the ROI by 70-80%.
-
Post-bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images of the ROI at a lower laser power to monitor the fluorescence recovery over time. The imaging frequency and duration will depend on the mobility of the protein of interest.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control ROI within the same cell, and a background ROI outside the cell for each time point.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition. A common normalization formula is: I_norm(t) = (I_bleach(t) - I_bg(t)) / (I_control(t) - I_bg(t)) * (I_control(pre) - I_bg(pre)) / (I_bleach(pre) - I_bg(pre))
-
Plot the normalized fluorescence intensity over time to generate a recovery curve.
-
Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to determine the mobile fraction, immobile fraction, and the half-maximal recovery time (t½).
-
Visualizations
Caption: Logical relationship between experimental controls and expected outcomes in a FRAP assay.
Caption: Experimental workflow for a FRAP assay incorporating a negative control.
References
- 1. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: GSK8573 as a Negative Control in Chromatin Immunoprecipitation (ChIP) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK8573 is a chemical probe designed as an inactive control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. In epigenetic research, particularly in Chromatin Immunoprecipitation (ChIP) studies, it is crucial to differentiate the specific effects of a chemical inhibitor from any off-target or non-specific cellular responses. This compound serves this purpose by being structurally similar to GSK2801 but lacking significant inhibitory activity against BAZ2A and BAZ2B.[1][2] This allows researchers to attribute any observed changes in protein-DNA interactions in the presence of GSK2801 directly to the inhibition of its intended targets.
While this compound is inactive against BAZ2A/B, it has been shown to have a binding affinity for BRD9, albeit at a much lower potency than specific BRD9 inhibitors.[1][2] This characteristic should be considered when designing experiments and interpreting results.
Mechanism of Action and Target Profile
This compound is intended to be used in parallel with its active counterpart, GSK2801. GSK2801 is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] In contrast, this compound does not exhibit significant binding to BAZ2A or BAZ2B. Its primary use is to control for potential off-target effects of the active compound, ensuring that the observed biological phenomena are a direct result of BAZ2A/B inhibition.
Quantitative Data
The following table summarizes the key binding affinities for this compound and its active counterpart, GSK2801.
| Compound | Target | Assay Type | Binding Constant (Kd) | Reference |
| This compound | BRD9 | Binding Assay | 1.04 µM | |
| BAZ2A/B | Binding Assay | Inactive | ||
| GSK2801 | BAZ2A | Isothermal Titration Calorimetry (ITC) | 130 nM | |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 59 nM |
Experimental Design Considerations for ChIP
When using this compound as a control in a ChIP experiment, it is essential to include three parallel treatment groups:
-
Vehicle Control: (e.g., DMSO) to establish the baseline of the protein-DNA interaction.
-
Active Compound (GSK2801): To test the effect of inhibiting the target (BAZ2A/B).
-
Negative Control (this compound): To control for off-target effects of the chemical scaffold.
A recommended starting concentration for cellular assays is 1 µM for both this compound and GSK2801. However, optimal concentrations should be determined empirically for the specific cell type and experimental conditions.
Diagrams
Signaling Pathway Context
Caption: Role of epigenetic readers in gene expression.
Experimental Workflow for ChIP using this compound
References
In vivo experimental design using GSK8573
Clarification of GSK8573 Identity
It is important to clarify that the designation "this compound" refers to an inactive control compound for GSK2801, which is an inhibitor of the BAZ2A and BAZ2B bromodomains[1][2][3][4]. This compound is structurally related to GSK2801 but lacks significant activity against the BAZ2A/B bromodomains, making it a suitable negative control for in vivo and in vitro experiments designed to study the effects of BAZ2A/B inhibition[3].
Given the request for detailed in vivo experimental design for a therapeutic agent, this document will focus on the potent and selective TNIK (TRAF2- and NCK-interacting kinase) inhibitor, INS018_055 (also known as Rentosertib) . This compound has been the subject of extensive preclinical and clinical in vivo studies for conditions such as idiopathic pulmonary fibrosis (IPF).
Application Notes: In Vivo Experimental Design Using the TNIK Inhibitor INS018_055 (Rentosertib)
Audience: Researchers, scientists, and drug development professionals.
Introduction to INS018_055 (Rentosertib)
INS018_055, also known as Rentosertib, is a first-in-class, orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). Developed using generative artificial intelligence, it has shown significant anti-fibrotic and anti-inflammatory effects in various preclinical models and has advanced to Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).
Mechanism of Action
TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In fibrotic diseases, the Wnt pathway is often aberrantly activated, leading to the proliferation and activation of myofibroblasts, which are key cells in the deposition of extracellular matrix and scar tissue formation. TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway, leading to the activation of Wnt target genes. By inhibiting TNIK, INS018_055 blocks the phosphorylation of TCF4, thereby suppressing the expression of pro-fibrotic genes and reducing myofibroblast activation and collagen deposition. Mechanistic studies also suggest that TNIK inhibition alleviates TGF-β and Wnt signaling, pathways strongly implicated in senescence, fibrosis, and aging.
TNIK Signaling Pathway in Fibrosis
Caption: TNIK signaling in the canonical Wnt pathway and inhibition by INS018_055.
Experimental Protocols for In Vivo Studies
Animal Model Selection for Idiopathic Pulmonary Fibrosis (IPF)
The bleomycin-induced lung fibrosis model in mice is the most commonly used and accepted model for preclinical studies of IPF.
-
Species and Strain: C57BL/6 mice are recommended as they are highly susceptible to bleomycin-induced lung injury.
-
Age and Sex: Aged (12-18 months) male mice are often preferred to better mimic the human IPF patient population, which is predominantly older males.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 - 2.5 U/kg) is administered to induce lung injury and subsequent fibrosis. The fibrotic phase typically develops over 14 to 21 days.
Compound Preparation and Administration
-
Formulation: INS018_055 is typically formulated for oral administration. A common vehicle for preclinical studies is a suspension in a solution such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Route of Administration: Oral gavage (p.o.) is the standard route for INS018_055 in mouse models.
-
Dosing Regimen: Based on preclinical studies, effective doses range from 3 mg/kg to 30 mg/kg, administered twice daily (BID). A dose-response study is recommended to determine the optimal dose for a specific experimental setup.
Experimental Workflow
A typical workflow for an in vivo efficacy study of INS018_055 in a bleomycin-induced lung fibrosis model is as follows:
Caption: A typical experimental workflow for evaluating INS018_055 in a mouse model of lung fibrosis.
Endpoint Analysis
To assess the efficacy of INS018_055, a combination of histological, biochemical, and molecular endpoints should be evaluated:
-
Histopathology: Lung tissue should be stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be quantified using the modified Ashcroft scoring system.
-
Immunohistochemistry (IHC): Staining for key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I (Col1) to assess myofibroblast accumulation and collagen production.
-
Biochemical Analysis: Quantification of total lung collagen content using a hydroxyproline assay is a standard method to measure the overall fibrotic burden.
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2, Tgf-β1) in lung tissue homogenates via RT-qPCR.
Data Presentation
Table 1: Efficacy of INS018_055 in Bleomycin-Induced Lung Fibrosis Mouse Model
| Treatment Group | Dose | Administration | Modified Ashcroft Score (Mean ± SD) | Lung Hydroxyproline (µ g/lung , Mean ± SD) | α-SMA Positive Area (%) (Mean ± SD) |
| Sham Control | - | - | 0.5 ± 0.2 | 150 ± 25 | 2.1 ± 0.8 |
| Vehicle | Vehicle | BID, p.o. | 6.8 ± 1.1 | 450 ± 60 | 15.5 ± 3.2 |
| INS018_055 | 3 mg/kg | BID, p.o. | 5.2 ± 0.9 | 380 ± 50 | 11.2 ± 2.5 |
| INS018_055 | 10 mg/kg | BID, p.o. | 4.1 ± 0.7 | 310 ± 45 | 8.5 ± 1.9** |
| INS018_055 | 30 mg/kg | BID, p.o. | 3.5 ± 0.6 | 250 ± 40 | 6.3 ± 1.5 |
| Nintedanib (Positive Control) | 60 mg/kg | QD, p.o. | 3.8 ± 0.8 | 270 ± 35 | 7.1 ± 1.6 |
| *Data are representative based on published studies. Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01, **p < 0.001. |
Table 2: Efficacy of INS018_055 in Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Mouse Model
| Treatment Group | Dose | Administration | Sirius Red Positive Area (%) (Mean ± SD) | Kidney Hydroxyproline (µg/mg, Mean ± SD) |
| Sham Control | - | - | 1.2 ± 0.4 | 1.5 ± 0.3 |
| Vehicle | Vehicle | BID, p.o. | 15.8 ± 2.5 | 8.9 ± 1.2 |
| INS018_055 | 3 mg/kg | BID, p.o. | 12.1 ± 2.1 | 7.2 ± 1.0 |
| INS018_055 | 10 mg/kg | BID, p.o. | 8.5 ± 1.8 | 5.1 ± 0.8 |
| INS018_055 | 30 mg/kg | BID, p.o. | 6.2 ± 1.5 | 3.8 ± 0.6 |
| Data are representative based on published studies. Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01, **p < 0.001. |
Use of this compound as a Negative Control
As established, this compound is the appropriate negative control for studies involving the BAZ2A/B bromodomain inhibitor GSK2801, not the TNIK inhibitor INS018_055. When designing an experiment with GSK2801, it is crucial to include a this compound-treated group to control for any off-target or non-specific effects of the chemical scaffold.
Experimental Design for a Control Study
Caption: Logical workflow for using this compound as a negative control in an in vivo experiment.
This structured approach ensures that observed effects can be confidently attributed to the specific inhibition of the target (BAZ2A/B) rather than other properties of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK8573 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8573 is a critical tool for researchers engaged in the discovery and development of inhibitors targeting the bromodomains of BAZ2A and BAZ2B. While not an active inhibitor of these targets, this compound serves as a structurally related, inactive negative control for the potent and selective BAZ2A/B inhibitor, GSK2801.[1] The primary utility of this compound lies in its ability to help researchers differentiate between on-target and off-target effects in high-throughput screening (HTS) and downstream validation assays. By demonstrating a lack of activity against BAZ2A and BAZ2B, while retaining affinity for BRD9, this compound allows for the confident attribution of biological effects to the specific inhibition of BAZ2A/B by active compounds like GSK2801.[1]
These application notes provide detailed protocols for the use of this compound as a negative control in biochemical HTS assays designed to identify and characterize inhibitors of BAZ2A and BAZ2B.
Data Presentation: Quantitative Comparison of this compound and GSK2801
The following tables summarize the key quantitative data for this compound and its active counterpart, GSK2801, providing a clear comparison of their binding affinities and selectivity.
| Compound | Target | Dissociation Constant (Kd) | Assay Type | Reference |
| GSK2801 | BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | ||
| BRD9 | 1.1 µM | Isothermal Titration Calorimetry (ITC) | ||
| TAF1L(2) | 3.2 µM | Isothermal Titration Calorimetry (ITC) | ||
| This compound | BAZ2A | Inactive | Biolayer Interferometry (BLI) | |
| BAZ2B | Inactive | Biolayer Interferometry (BLI) | ||
| BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving BAZ2A and BAZ2B, providing context for the development of HTS assays.
Experimental Protocols
The following are generalized high-throughput screening protocols for identifying inhibitors of BAZ2A/B, incorporating this compound as a crucial negative control.
Protocol 1: AlphaScreen Assay for BAZ2B Inhibition
This protocol is adapted from commercially available BAZ2B inhibitor screening assay kits and is designed for a 384-well plate format.
Materials:
-
Recombinant His-tagged BAZ2B protein
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
GSK2801 (positive control)
-
This compound (negative control)
-
Test compounds
-
384-well white opaque microplates
Experimental Workflow:
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds, GSK2801, and this compound in DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
-
Reagent Preparation: Prepare a master mix containing assay buffer, His-tagged BAZ2B protein, and biotinylated histone peptide at their final desired concentrations.
-
Reagent Addition: Add the master mix to all wells of the 384-well plate.
-
Incubation 1: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the BAZ2B bromodomain.
-
Acceptor Bead Addition: Add Nickel Chelate Acceptor beads to all wells.
-
Incubation 2: Incubate the plate in the dark at room temperature for 60 minutes to allow the His-tagged BAZ2B to bind to the acceptor beads.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads to all wells.
-
Incubation 3: Incubate the plate in the dark at room temperature for 30 minutes to allow the biotinylated histone peptide to bind to the donor beads.
-
Data Acquisition: Read the plate on a microplate reader capable of detecting the AlphaScreen signal.
-
Data Analysis: The signal will be high in the vehicle control wells (indicating BAZ2B-histone interaction) and low in the presence of an effective inhibitor like GSK2801. This compound should not significantly reduce the signal, confirming that any observed inhibition is specific to the BAZ2A/B target. Calculate IC50 values for the active compounds.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BAZ2A/B Inhibition
This protocol outlines a general HTRF assay for screening BAZ2A/B inhibitors, utilizing a similar principle of proximity-based detection.
Materials:
-
Recombinant GST-tagged BAZ2A or BAZ2B protein
-
Biotinylated histone H4 peptide acetylated at key lysine residues
-
Anti-GST antibody conjugated to a Europium cryptate donor
-
Streptavidin conjugated to an acceptor fluorophore (e.g., d2 or XL665)
-
HTRF Assay Buffer
-
GSK2801 (positive control)
-
This compound (negative control)
-
Test compounds
-
384-well low-volume white or black microplates
Experimental Workflow:
Procedure:
-
Compound Plating: As described in the AlphaScreen protocol, dispense serially diluted compounds, controls (GSK2801, this compound), and DMSO into a 384-well plate.
-
Protein and Peptide Addition: Add the GST-tagged BAZ2A or BAZ2B protein and the biotinylated histone peptide to the wells.
-
Incubation 1: Incubate the plate at room temperature for 15-30 minutes.
-
Detection Reagent Addition: Add a mixture of the anti-GST Europium cryptate and Streptavidin-acceptor to all wells.
-
Incubation 2: Incubate the plate in the dark at room temperature for at least 60 minutes (incubation time may need to be optimized).
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. A high ratio indicates proximity and therefore binding. Active inhibitors will decrease this ratio. This compound should show a minimal effect on the ratio. Determine the IC50 values for active compounds.
Conclusion
This compound is an indispensable tool for robust and reliable high-throughput screening of BAZ2A and BAZ2B bromodomain inhibitors. Its use as a negative control, in conjunction with the active probe GSK2801, enables researchers to confidently identify specific inhibitors and eliminate false positives arising from off-target effects or compound scaffold-related artifacts. The protocols and data presented herein provide a framework for the effective implementation of this compound in HTS campaigns, ultimately contributing to the development of novel therapeutics targeting this important class of epigenetic readers.
References
Application Notes and Protocols for GSK8573 in Studying Off-Target Effects of Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK8573, a crucial negative control compound, in the study of bromodomain inhibitors, particularly in differentiating on-target from off-target effects.
Introduction
This compound is an inactive control compound for GSK2801, a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] In the development and application of targeted inhibitors, it is paramount to distinguish the biological effects caused by the intended inhibition of the target from potential off-target effects. This compound is structurally related to GSK2801 but is inactive against the BAZ2A and BAZ2B bromodomains, making it an ideal tool for researchers to validate that the observed cellular phenotypes of GSK2801 are indeed due to the inhibition of BAZ2A/B.[1][2] Notably, while inactive against most bromodomains, this compound does exhibit weak binding to BRD9, a factor to consider in experimental design.[1]
Principle of Use
The fundamental principle behind using this compound is to run parallel experiments with the active inhibitor (GSK2801) and the inactive control (this compound). If a cellular phenotype is observed with GSK2801 but not with this compound at the same concentration, it provides strong evidence that the effect is due to the specific inhibition of the intended target (BAZ2A/B) and not due to a non-specific, off-target effect of the chemical scaffold.
Data Presentation
Table 1: Comparative Binding Affinity of GSK2801 and this compound
| Compound | Target Bromodomain | Dissociation Constant (Kd) |
| GSK2801 | BAZ2A | 257 nM |
| BAZ2B | 136 nM | |
| BRD9 | 1.1 µM | |
| This compound | BAZ2A | Inactive |
| BAZ2B | Inactive | |
| BRD9 | 1.04 µM |
Table 2: Cellular Activity of GSK2801 and this compound in a Fluorescence Recovery After Photobleaching (FRAP) Assay
| Treatment | Effect on GFP-BAZ2A FRAP Half-Recovery Time | Interpretation |
| GSK2801 | Accelerated recovery time, similar to a binding-defective mutant. | Displaces BAZ2A from chromatin, indicating cellular target engagement. |
| This compound | No effect on recovery time. | Does not displace BAZ2A from chromatin, confirming cellular inactivity. |
Experimental Protocols
Protocol 1: Fluorescence Recovery After Photobleaching (FRAP) Assay to Validate Cellular Target Engagement
This protocol is adapted from Chen et al., 2015 and is used to assess the ability of a compound to displace BAZ2A from chromatin in living cells.
Materials:
-
U2OS cells
-
GFP-BAZ2A fusion construct
-
GSK2801
-
This compound
-
Suberoylanilide hydroxamic acid (SAHA)
-
Transfection reagent (e.g., Lipofectamine)
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-BAZ2A fusion construct using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with 2.5 µM SAHA for 16-24 hours to induce chromatin hyperacetylation, which enhances the FRAP assay window.
-
Add GSK2801 or this compound at the desired concentration (e.g., 1 µM) to the cells and incubate for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
FRAP Data Acquisition:
-
Identify transfected cells expressing moderate levels of GFP-BAZ2A.
-
Acquire pre-bleach images of the selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached region over time.
-
Correct for photobleaching during image acquisition.
-
Calculate the half-maximal fluorescence recovery time (t1/2). A faster recovery time for GSK2801-treated cells compared to vehicle and this compound-treated cells indicates displacement of GFP-BAZ2A from chromatin.
-
Visualizations
Caption: Workflow for FRAP-based validation of on-target activity.
Caption: BAZ2A/B-mediated rRNA gene silencing pathway.
Caption: Logic for using this compound to identify off-target effects.
References
Troubleshooting & Optimization
Troubleshooting unexpected results with GSK8573
This technical support center provides troubleshooting guidance for researchers and scientists encountering unexpected results with GSK8573. This compound is designed as an inactive control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. However, unexpected biological effects can arise, and this guide provides a framework for understanding and troubleshooting these observations.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant phenotypic change (e.g., reduced cell viability, altered gene expression) in my cells treated with this compound, which is supposed to be an inactive control. What could be the reason?
A1: While this compound is inactive against BAZ2A and BAZ2B, it has been shown to bind to the bromodomain of BRD9 with a dissociation constant (Kd) of 1.04 μM.[1] If the concentration of this compound used in your experiment is at or above this range, you may be observing off-target effects due to the inhibition of BRD9. BRD9 is a component of chromatin remodeling complexes and is involved in the regulation of gene transcription, cell cycle, and apoptosis.[1][2][3] Inhibition of BRD9 has been reported to induce cell cycle arrest and apoptosis in some cell types.[1]
Q2: How can I confirm if the unexpected phenotype is due to BRD9 inhibition by this compound?
A2: To investigate the potential role of BRD9 in the observed phenotype, you could perform several experiments:
-
Titration Experiment: Perform a dose-response experiment with this compound to see if the phenotype is concentration-dependent and correlates with the known Kd for BRD9.
-
BRD9 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of BRD9 in your cells. If the phenotype of BRD9 knockdown/knockout cells resembles the phenotype observed with this compound treatment, it strongly suggests the effect is BRD9-mediated.
Q3: My experimental results with the active compound, GSK2801, are not as expected. Could this compound be a contributing factor?
A3: While this compound is intended as a negative control, its off-target effects at higher concentrations could complicate the interpretation of your results with GSK2801. For example, if both GSK2801 and this compound (at high concentrations) produce a similar phenotype, it may indicate that the observed effect is not solely due to BAZ2A/B inhibition by GSK2801 but could also involve BRD9. It is crucial to use this compound at a concentration where it is inactive against BRD9 to serve as a proper negative control.
Q4: What is the recommended concentration for using this compound as a negative control?
A4: Ideally, this compound should be used at the same concentration as GSK2801, and this concentration should be well below the Kd for BRD9 (1.04 μM) to avoid off-target effects. However, the optimal concentration will depend on the specific assay and cell type. It is recommended to perform a preliminary dose-response experiment with this compound alone to determine the concentration at which no significant biological effect is observed in your system.
Data Presentation
Table 1: Binding Affinities of this compound and GSK2801 for Selected Bromodomains
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Reference |
| This compound | BRD9 | 1.04 μM | |
| This compound | BAZ2A/B | Inactive | |
| GSK2801 | BAZ2B | 136 nM | |
| GSK2801 | BAZ2A | 257 nM | |
| GSK2801 | BRD9 | 1.1 μM | |
| GSK2801 | TAF1L | 3.2 μM |
Experimental Protocols
A typical experiment utilizing GSK2801 and this compound is a Fluorescence Recovery After Photobleaching (FRAP) assay to monitor the displacement of a GFP-tagged BAZ2A from acetylated chromatin.
Protocol: FRAP Assay for BAZ2A Displacement
-
Cell Culture and Transfection:
-
Plate cells (e.g., U2OS) on glass-bottom dishes.
-
Transfect cells with a vector expressing GFP-tagged BAZ2A.
-
Allow cells to express the protein for 24-48 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of GSK2801 and this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of GSK2801 (active compound), this compound (negative control), or vehicle (e.g., DMSO) for a specified period (e.g., 1-4 hours).
-
-
FRAP Imaging:
-
Identify transfected cells expressing GFP-BAZ2A.
-
Acquire pre-bleach images of a selected nuclear region.
-
Photobleach the selected region using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached region over time.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-maximal recovery time (t½). A successful displacement of GFP-BAZ2A by GSK2801 would result in a faster fluorescence recovery (shorter t½) compared to the vehicle and this compound-treated cells.
-
Visualizations
Caption: Intended use of this compound as a negative control.
Caption: Hypothetical pathway of this compound off-target effects via BRD9.
References
Technical Support Center: Optimizing GSK8573 Concentration for Effective Negative Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of GSK8573 for its effective use as a negative control in experiments involving its active counterpart, GSK2801.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is an inactive analog of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. It is designed to be structurally similar to GSK2801 but lacks significant inhibitory activity against these targets. This makes it an ideal negative control to distinguish between the specific effects of BAZ2A/B inhibition by GSK2801 and any non-specific or off-target effects that might be caused by the chemical scaffold itself.
Q2: What is the known binding affinity of this compound?
This compound has been shown to have weak binding activity to the bromodomain-containing protein 9 (BRD9) with a dissociation constant (Kd) of 1.04 μM.[1] However, it is largely inactive against the BAZ2A and BAZ2B bromodomains, the primary targets of GSK2801.[1][2]
Q3: At what concentration should I use this compound in my experiments?
The optimal concentration for this compound as a negative control is dependent on the effective concentration of the active compound, GSK2801, in your specific assay. As a general starting point, this compound should be used at the same concentration as GSK2801. To ensure it remains inactive, it is also recommended to test this compound at a concentration significantly higher than the effective dose of GSK2801 (e.g., 5-10 fold higher).
Q4: How do I determine the optimal concentration of GSK2801 in my cellular assay?
To determine the optimal concentration of the active compound, GSK2801, you should perform a dose-response experiment. This involves treating your cells with a range of GSK2801 concentrations and measuring a relevant biological endpoint. The goal is to identify the concentration that gives a robust and reproducible effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected activity observed with this compound. | 1. Concentration is too high: At very high concentrations, even weak off-target binding could elicit a cellular response. 2. Cellular context: The specific cell line or experimental conditions may be particularly sensitive to the chemical scaffold. | 1. Perform a dose-response experiment with this compound to determine if the observed effect is concentration-dependent. 2. Lower the concentration of both GSK2801 and this compound to the lowest effective concentration for GSK2801. |
| High background or non-specific effects in the assay. | 1. Reagent quality: Impurities in either GSK2801 or this compound could contribute to non-specific effects. 2. Assay conditions: The assay itself may have high intrinsic background noise. | 1. Ensure the purity of your compounds. 2. Optimize your assay conditions, including incubation times, reagent concentrations, and washing steps. |
| No effect observed with the active compound, GSK2801. | 1. Inactive compound: The compound may have degraded. 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Cellular resistance: The cell line may not be sensitive to BAZ2A/B inhibition. | 1. Verify the integrity of the GSK2801 stock. 2. Perform a dose-response experiment with a wider concentration range. 3. Confirm that your cell model expresses BAZ2A/B and that the pathway is relevant to your measured endpoint. |
Experimental Protocols
Determining the Effective Concentration of GSK2801 (Dose-Response Experiment)
This protocol outlines a general procedure for determining the effective concentration of GSK2801 in a cell-based assay. The specific endpoint measurement will depend on the biological question being addressed.
Materials:
-
GSK2801
-
This compound
-
Cell line of interest
-
Cell culture medium and reagents
-
Assay-specific reagents (e.g., antibodies, lysis buffers, reporter constructs)
-
Microplate reader or other detection instrument
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of GSK2801 in cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Also, prepare a corresponding dilution series for this compound.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK2801 or this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined amount of time, based on the expected kinetics of the biological response.
-
Endpoint Measurement: At the end of the incubation period, measure the desired biological endpoint. This could be, for example, changes in gene expression, protein levels, cell viability, or a specific enzymatic activity.
-
Data Analysis: Plot the response as a function of the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for GSK2801.
Validating the Inactivity of this compound
Once the effective concentration range of GSK2801 is established, the inactivity of this compound should be confirmed.
Procedure:
-
Based on the dose-response data for GSK2801, select the concentration that gives a maximal or near-maximal effect.
-
Treat cells with this concentration of GSK2801, the same concentration of this compound, and a higher concentration of this compound (e.g., 5-10 fold higher).
-
Include a vehicle-only control.
-
After the appropriate incubation time, measure the same biological endpoint as in the GSK2801 dose-response experiment.
-
Expected Outcome: The response in the this compound-treated wells should be similar to the vehicle control, while the GSK2801-treated wells should show the expected biological effect.
Cytotoxicity Assay
It is crucial to ensure that the concentrations of this compound used are not cytotoxic. A standard cytotoxicity assay, such as an MTT or a live/dead cell staining assay, should be performed.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations, including and exceeding the planned experimental concentrations. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle-only control.
-
Incubation: Incubate for a period relevant to your main experiment.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of this compound that causes a significant decrease in cell viability. This concentration should be avoided in your experiments.
Data Presentation
Table 1: Binding Affinities of GSK2801 and this compound
| Compound | Target | Dissociation Constant (Kd) |
| GSK2801 | BAZ2A | 257 nM |
| BAZ2B | 136 nM | |
| This compound | BRD9 | 1.04 µM[1] |
| BAZ2A/B | Inactive[2] |
Table 2: Example Dose-Response Data for GSK2801
| GSK2801 Conc. (µM) | Biological Response (% of Control) |
| 0.001 | 102% |
| 0.01 | 98% |
| 0.1 | 75% |
| 0.5 | 55% |
| 1.0 | 25% |
| 5.0 | 15% |
| 10.0 | 12% |
This is example data and should be determined experimentally.
Visualizations
Caption: Simplified signaling pathway of BAZ2A/B and the points of intervention for GSK2801 and this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound as a negative control.
References
Potential off-target effects of GSK8573 and how to mitigate them
Welcome to the technical support center for GSK8573. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound as a negative control compound and to address potential off-target considerations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
This compound is designed as an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] Its primary purpose is to serve as a negative control in biological experiments to help ensure that the observed effects of the active compound (GSK2801) are due to the inhibition of the intended targets (BAZ2A/B) and not due to other, non-specific interactions with the cellular environment.
Q2: Is this compound completely inactive?
While this compound is inactive against BAZ2A and BAZ2B, it is not completely devoid of biological activity. It has a known binding affinity for the bromodomain-containing protein 9 (BRD9) with a dissociation constant (Kd) of 1.04 μM.[1] It is important to be aware of this interaction when designing and interpreting your experiments.
Q3: What are the potential "off-target" effects of this compound?
The primary known off-target interaction for this compound is its binding to BRD9.[1] In experiments where BRD9 plays a significant role, using this compound as a negative control might lead to confounding results if this interaction is not considered.
Q4: How can I mitigate the potential off-target effects of this compound?
The best way to mitigate the known off-target effect of this compound is through careful experimental design and data interpretation.
-
Concentration Optimization: Use the lowest effective concentration of the active compound (GSK2801) and a corresponding concentration of this compound. This minimizes the potential for off-target effects from both compounds.
-
Orthogonal Controls: If you suspect that the interaction with BRD9 is influencing your results, consider using an additional negative control that is structurally distinct from GSK2801 and this compound and has no known affinity for BRD9.
-
BRD9 Knockdown/Knockout: In cell-based assays, you can use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of BRD9. This will help you to determine if the observed phenotype is dependent on the presence of BRD9.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| I'm observing a phenotype with this compound that is similar to my active compound (GSK2801). | The phenotype might be mediated by BRD9, for which this compound has some affinity. | Perform a BRD9 knockdown experiment to see if the phenotype is abrogated. Consider using an alternative negative control with no BRD9 activity. |
| I'm seeing unexpected toxicity in my cells treated with this compound. | The concentration of this compound might be too high, leading to non-specific cellular stress. | Perform a dose-response curve to determine the maximum non-toxic concentration of this compound in your specific cell line. |
| My results with this compound are inconsistent across experiments. | This could be due to variability in cell culture conditions, passage number, or compound preparation. | Standardize your experimental protocols, including cell density, media conditions, and compound dilution methods. Ensure proper storage of this compound as recommended by the manufacturer.[1] |
Quantitative Data Summary
| Compound | Target(s) | Binding Affinity (Kd) | Recommended Concentration |
| GSK2801 | BAZ2A, BAZ2B | Not specified in search results | Dependent on experimental system |
| This compound | BRD9 | 1.04 μM[1] | Match concentration of active compound |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound as a Negative Control
-
Objective: To identify the highest concentration of this compound that does not induce a significant phenotypic change or toxicity in the experimental system.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the highest concentration of this compound that does not significantly reduce cell viability compared to the vehicle control. This concentration can be considered the maximum to use in your experiments.
-
Visualizations
Caption: Experimental workflow for using a negative control.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Understanding GSK8573 Activity in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the observed activity of GSK8573 in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing activity in my assay when it's supposed to be an inactive control?
A1: While this compound was designed as an inactive control for GSK2801, an inhibitor of BAZ2A and BAZ2B bromodomains, it exhibits notable binding affinity for the bromodomain-containing protein 9 (BRD9).[1] Therefore, any observed activity in your assay is likely mediated through the inhibition of BRD9.
Q2: What is the primary target of this compound?
A2: The primary off-target with significant binding affinity for this compound is the bromodomain of BRD9, with a dissociation constant (Kd) of 1.04 μM.[1] It is considered inactive against the BAZ2A and BAZ2B bromodomains for which its active counterpart, GSK2801, was designed.
Q3: In which types of assays might I expect to see activity from this compound?
A3: You can expect to see this compound activity in assays that are sensitive to the function of BRD9. This includes, but is not limited to:
-
Cellular proliferation and viability assays: BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been implicated in the regulation of genes involved in cell growth and survival.
-
Gene expression assays (e.g., qPCR, RNA-seq): As a chromatin remodeler, BRD9 influences gene transcription. Inhibition by this compound may lead to changes in the expression of BRD9-dependent genes.
-
Signal transduction assays: BRD9 is involved in specific signaling pathways, such as the STAT5 pathway, particularly in certain cancers like acute myeloid leukemia.
-
DNA damage response assays: BRD9 has been shown to play a role in DNA damage repair pathways.
Q4: How can I confirm that the activity I'm observing is due to BRD9 inhibition?
A4: To confirm that the observed effects of this compound are mediated through BRD9, you can perform several experiments:
-
Use a structurally different BRD9 inhibitor: Compare the phenotype observed with this compound to that of another known BRD9 inhibitor.
-
BRD9 knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BRD9 expression and see if this phenocopies the effect of this compound.
-
BRD9 overexpression: Overexpressing BRD9 might rescue the phenotype induced by this compound, although this can be concentration-dependent.
-
Target engagement assays: Directly measure the binding of this compound to BRD9 in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular toxicity or anti-proliferative effects | This compound is inhibiting BRD9, which can be essential for the survival and proliferation of certain cell types, particularly some cancer cell lines. | 1. Titrate this compound to determine the EC50 for the observed effect. 2. Confirm the role of BRD9 in your cell line's viability using genetic approaches (siRNA, CRISPR). 3. Use a lower, non-toxic concentration of this compound if the goal is to study other potential off-targets (though BRD9 is the most potent known off-target). |
| Changes in the expression of specific genes | This compound, by inhibiting BRD9's function within the SWI/SNF complex, is altering chromatin accessibility and transcription of target genes. | 1. Perform ChIP-seq for BRD9 to identify its binding sites in your cells of interest. 2. Correlate changes in gene expression with BRD9 binding sites. 3. Validate key gene expression changes with qPCR. |
| Alterations in specific signaling pathways (e.g., STAT5) | BRD9 can regulate the expression of components within signaling pathways. For example, it can influence the STAT5 pathway. | 1. Investigate the phosphorylation status and total protein levels of key signaling molecules in the suspected pathway (e.g., pSTAT5, STAT5). 2. Use pathway-specific reporters or inhibitors to confirm the involvement of the pathway. |
| Inconsistent results between experiments | Standard experimental variability. In the context of this compound, this could be due to differences in cell density, passage number, or reagent stability. | 1. Ensure consistent experimental conditions. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Always include both positive and negative controls in your assays. |
Quantitative Data
Table 1: Binding Affinity of this compound for BRD9
| Target | Method | Affinity (Kd) | Reference |
| BRD9 | Not Specified | 1.04 μM | [1] |
Experimental Protocols
BRD9 Inhibition Assay (AlphaLISA)
This protocol is adapted from commercially available BRD9 inhibitor screening assay kits.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format uses donor and acceptor beads that are brought into proximity through a specific binding event. In this case, a biotinylated histone peptide (substrate for BRD9) is captured by streptavidin-coated donor beads, and a GST-tagged BRD9 protein is captured by anti-GST-coated acceptor beads. When BRD9 binds to the histone peptide, the beads are in close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. An inhibitor like this compound will disrupt the BRD9-histone interaction, leading to a decrease in the AlphaLISA signal.
Materials:
-
GST-tagged BRD9 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor Beads
-
Anti-GST Acceptor Beads
-
AlphaLISA Assay Buffer
-
384-well white microplate
-
This compound and other test compounds
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of the biotinylated histone peptide in assay buffer.
-
Dilute the GST-BRD9 protein in assay buffer to the desired concentration.
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the 384-well plate.
-
Add 5 µL of the GST-BRD9 protein solution to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.
-
Add 5 µL of the biotinylated histone peptide solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Bead Addition:
-
Prepare a mixture of Anti-GST Acceptor beads and Streptavidin-coated Donor beads in assay buffer.
-
Add 10 µL of the bead mixture to all wells.
-
-
Final Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD9 Binding
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., fluorescein or a green fluorescent protein). In this assay, a tagged BRD9 protein (e.g., GST-tagged) is labeled with a donor-conjugated antibody, and a biotinylated acetylated histone peptide is labeled with a streptavidin-conjugated acceptor. When BRD9 binds to the peptide, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged BRD9 protein
-
Biotinylated acetylated histone peptide
-
Terbium-conjugated anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or fluorescein) (Acceptor)
-
TR-FRET Assay Buffer
-
384-well low-volume black microplate
-
This compound and other test compounds
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Prepare a master mix of the biotinylated histone peptide and the streptavidin-acceptor in assay buffer.
-
Prepare a master mix of the GST-BRD9 protein and the terbium-donor antibody in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound solutions to the wells.
-
Add 4 µL of the BRD9/donor antibody mix to each well.
-
Add 4 µL of the histone peptide/acceptor mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible plate reader, measuring emission at two wavelengths (one for the acceptor and one for the donor). The ratio of these emissions is used to calculate the FRET signal.
-
Fluorescence Recovery After Photobleaching (FRAP) for Chromatin Binding
Principle: FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in live cells. To assess the binding of BRD9 to chromatin, a GFP-tagged BRD9 is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. The recovery rate is dependent on the mobility of the GFP-BRD9 molecules. Molecules that are tightly bound to chromatin will be less mobile and will result in a slower fluorescence recovery. Treatment with an inhibitor like this compound will displace GFP-BRD9 from chromatin, increasing its mobile fraction and leading to a faster recovery rate.
Materials:
-
Cells expressing GFP-tagged BRD9
-
Confocal microscope with FRAP capabilities
-
Glass-bottom imaging dishes
-
Cell culture medium
-
This compound
Procedure:
-
Cell Preparation:
-
Plate the GFP-BRD9 expressing cells on glass-bottom dishes and allow them to adhere.
-
-
Microscope Setup:
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Identify a cell with a moderate expression level of GFP-BRD9.
-
-
Pre-Bleach Imaging:
-
Acquire a few images of the selected nucleus using low laser power to establish a baseline fluorescence level.
-
-
Photobleaching:
-
Define a region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to bleach the fluorescence within the ROI.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images using low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
-
Inhibitor Treatment:
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Repeat the FRAP experiment on the treated cells.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence recovery curve.
-
Calculate the mobile fraction and the half-time of recovery (t½) to quantify the effect of this compound.
-
Signaling Pathway Diagrams
Caption: Role of BRD9 in the SWI/SNF Chromatin Remodeling Complex.
Caption: Involvement of BRD9 in the STAT5 Signaling Pathway.
References
Addressing solubility issues with GSK8573 in experimental buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when using GSK8573 in experimental buffers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer. Why is this happening?
This is a common phenomenon known as "antisolvent precipitation". This compound is highly soluble in an organic solvent like DMSO but has low aqueous solubility. When the DMSO stock solution is diluted into an aqueous buffer, the solvent environment changes from predominantly organic to aqueous, causing the compound to crash out of solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q4: Can I use buffers other than PBS or Tris?
Yes, however, the solubility of this compound can be buffer-dependent. If you are experiencing precipitation, consider the composition of your buffer. Some buffer components can interact with the compound and reduce its solubility. It may be beneficial to test alternative buffer systems.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
This troubleshooting guide will help you address the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer.
dot
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent/Vehicle | Solubility | Recommendations & Remarks |
| DMSO | High | Recommended for preparing concentrated stock solutions (e.g., 10 mM).[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Low | Prone to precipitation upon dilution from DMSO stock. |
| Co-solvent Vehicle | Formulation Dependent | A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used for in vivo studies and can improve solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials : this compound powder, high-purity DMSO.
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound into Aqueous Buffer
-
Standard Dilution (Prone to Precipitation) :
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Add the required volume of the stock solution directly to the aqueous experimental buffer to achieve the final desired concentration.
-
Note : This method can lead to immediate precipitation due to the rapid change in solvent polarity.
-
-
Recommended Stepwise Dilution (to minimize precipitation) :
-
Perform a serial dilution of the DMSO stock solution in DMSO to create intermediate concentrations.
-
Add a small volume of the intermediate DMSO dilution to the aqueous buffer while vortexing vigorously. This gradual change in the solvent environment can help maintain solubility.
-
Protocol 3: Preparation of a Co-solvent Vehicle for Improved Solubility
This protocol is based on a formulation used for in vivo experiments and can be adapted for in vitro use where the components are tolerated by the experimental system.
-
Materials : this compound DMSO stock solution, PEG300, Tween-80, Saline (or your experimental buffer).
-
Procedure (for 1 mL final volume) :
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add the required volume of your this compound DMSO stock solution to the PEG300 (e.g., for a 10% final DMSO concentration, add 100 µL). Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 µL of saline or your experimental buffer to bring the total volume to 1 mL. Vortex thoroughly.
-
Visually inspect the solution for clarity. If any precipitation occurs, gentle warming or brief sonication may help. Always ensure the final solution is clear before use.
-
Disclaimer : The provided protocols and troubleshooting steps are for guidance. It is crucial to validate the compatibility of any solvents, co-solvents, and buffer systems with your specific experimental setup.
References
Technical Support Center: Ensuring the Stability of GSK8573
For researchers, scientists, and drug development professionals utilizing GSK8573 in their experiments, maintaining the compound's stability is critical for obtaining accurate and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is the first step in ensuring the stability of this compound. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at ≤ -20°C.
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. For example, a 10 mM stock solution can be prepared and then further diluted into aqueous buffers for your experiments.
Q3: How stable is this compound in aqueous experimental buffers?
A3: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and the presence of other components in the buffer. It is crucial to determine the stability of this compound in your specific experimental buffer. A detailed protocol for assessing aqueous stability is provided in this guide.
Q4: Can I reuse a thawed aliquot of a this compound stock solution?
A4: To minimize the risk of degradation, it is highly recommended to avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution. If you must reuse a thawed aliquot, it is essential to perform a freeze-thaw stability study to understand its impact on the compound's integrity.
Q5: What are the common signs of this compound degradation?
A5: Degradation of this compound may not always be visually apparent. The most reliable indicator is a decrease in the expected biological activity or inconsistent experimental results. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your compound and detect the presence of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of this compound degradation, leading to a reduced effective concentration of the active compound.
| Potential Cause | Recommended Action |
| Compound Degradation | 1. Verify Stock Solution Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your current stock solution. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of the stock solution and compare their performance. |
| Improper Storage | 1. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C for solid, ≤ -20°C for stock solutions) and protected from light. 2. Aliquot Stock Solutions: If not already done, aliquot stock solutions into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. |
| Solution Instability | 1. Assess Aqueous Stability: Perform a stability study of this compound in your experimental buffer at the working concentration and temperature. A detailed protocol is provided below. |
Issue 2: Visible changes in the compound solution (e.g., color change, precipitation).
While this compound solutions are typically clear, any visible change can indicate a stability issue.
| Potential Cause | Recommended Action |
| Chemical Instability | 1. Consult Datasheet: Review the manufacturer's datasheet for any information on the compound's appearance and stability. 2. Analytical Verification: Analyze the solution using HPLC or LC-MS to identify any degradation products or impurities. |
| Solubility Issues | 1. Check Solubility Limits: Ensure the concentration of this compound in your working solution does not exceed its solubility limit in the specific buffer. 2. Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in the aqueous buffer is not high enough to cause precipitation of buffer salts or the compound itself. |
Experimental Protocols
To empirically determine the stability of this compound in your specific experimental setting, the following protocols are recommended.
Protocol 1: Assessing the Stability of this compound in Aqueous Experimental Buffer
This protocol provides a framework for evaluating the stability of this compound in your chosen experimental buffer over a time course relevant to your experiments.
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate, sealed tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
Sample Analysis: At each time point, stop the incubation (e.g., by freezing at -80°C) until all samples can be analyzed simultaneously. Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Example Data Presentation:
The following table illustrates how to present the stability data for this compound in two different hypothetical buffers.
| Time (hours) | % this compound Remaining (Buffer A, pH 7.4) | % this compound Remaining (Buffer B, pH 8.5) |
| 0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.2 |
| 4 | 98.9 | 96.5 |
| 8 | 97.8 | 93.1 |
| 24 | 95.2 | 85.4 |
| 48 | 92.5 | 78.9 |
Protocol 2: Evaluating the Freeze-Thaw Stability of this compound Stock Solutions
This protocol is designed to assess the impact of repeated freeze-thaw cycles on the integrity of your this compound stock solution.
Methodology:
-
Prepare Aliquots: Prepare several aliquots of your this compound stock solution in DMSO.
-
Freeze-Thaw Cycles:
-
Cycle 0: Analyze one aliquot immediately (no freeze-thaw).
-
Cycle 1-5: Subject the remaining aliquots to one to five freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature.
-
-
Sample Analysis: After the designated number of cycles, analyze the concentration of intact this compound in each aliquot using a validated analytical method (e.g., HPLC or LC-MS).
-
Data Analysis: Compare the concentration of this compound in the cycled aliquots to the concentration in the uncycled (Cycle 0) aliquot.
Example Data Presentation:
| Freeze-Thaw Cycles | % this compound Remaining |
| 0 | 100.0 |
| 1 | 99.8 |
| 2 | 99.5 |
| 3 | 98.9 |
| 4 | 97.2 |
| 5 | 95.5 |
Visualizations
The following diagrams illustrate the experimental workflow for stability assessment and a troubleshooting decision tree for stability-related issues.
Interpreting ambiguous data when using GSK8573
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret ambiguous data when using GSK8573.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experiment?
This compound is designed to be an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] Therefore, this compound should ideally show no significant biological effect in assays where GSK2801 is active, serving as a negative control to ensure that the observed effects of GSK2801 are due to its intended mechanism of action.
Q2: I observed an unexpected phenotype or signaling change with this compound alone. What could be the cause?
While designed as an inactive control, this compound has been noted to have some binding activity to the BRD9 bromodomain with a dissociation constant (Kd) of 1.04 μM.[1] An unexpected effect could be due to off-target effects, particularly at higher concentrations, experimental artifacts, or cell-type-specific responses. It is crucial to perform control experiments to rule out these possibilities.
Q3: At what concentration should I use this compound?
This compound should be used at the same concentration as its active counterpart, GSK2801. It is recommended to perform a dose-response experiment for both compounds to identify an appropriate concentration for your specific assay. If off-target effects are suspected with this compound, consider using it at a lower concentration, although this may compromise its function as a direct negative control.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo use, a common formulation involves a mixture of PEG300, Tween-80, and saline.[1] Stock solutions should be stored at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[1] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide: Interpreting Ambiguous Data
Scenario 1: Unexpected Gene Expression Changes with this compound
You are treating your cells with GSK2801 and this compound as a negative control. While GSK2801 shows the expected changes in your target gene expression, this compound also shows a statistically significant, albeit smaller, change.
Caption: Troubleshooting workflow for unexpected gene expression changes.
1. Dose-Response Analysis:
-
Objective: To determine the concentration at which this compound exhibits off-target effects.
-
Method:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and GSK2801 (e.g., 0.1, 0.5, 1, 5, 10 μM).
-
Treat cells with the different concentrations for the desired time point.
-
Harvest cells and perform qPCR or RNA-seq to analyze the expression of the target gene(s).
-
Plot the gene expression changes against the compound concentration.
-
2. BRD9 Knockdown/Knockout:
-
Objective: To determine if the observed off-target effect of this compound is mediated by BRD9.
-
Method:
-
Use CRISPR-Cas9 or shRNA to create a stable cell line with reduced or eliminated BRD9 expression.
-
Confirm the knockdown/knockout by Western blot or qPCR.
-
Treat the modified cells and wild-type control cells with this compound.
-
Analyze the expression of the gene of interest. If the effect of this compound is diminished in the knockdown/knockout cells, it suggests the effect is BRD9-dependent.
-
Table 1: Example Dose-Response Data for a Target Gene
| Compound | Concentration (μM) | Fold Change in Gene Expression (Mean ± SD) |
| DMSO (Vehicle) | - | 1.0 ± 0.1 |
| GSK2801 | 1 | 0.4 ± 0.05 |
| GSK2801 | 5 | 0.2 ± 0.03 |
| This compound | 1 | 0.9 ± 0.08 |
| This compound | 5 | 0.7 ± 0.06 |
Scenario 2: Inconsistent Results Across Experiments
You are performing a cell viability assay, and in some experimental repeats, this compound shows a slight but significant decrease in viability, while in others, it has no effect.
Caption: Troubleshooting workflow for inconsistent experimental results.
1. Standardization of Cell Culture:
-
Objective: To minimize variability arising from cell culture conditions.
-
Method:
-
Use cells within a defined low passage number range.
-
Seed cells at a consistent density to ensure similar confluency at the time of treatment.
-
Use the same batch of media and supplements for all related experiments.
-
2. Compound Quality Control:
-
Objective: To ensure the integrity of the this compound compound.
-
Method:
-
Prepare fresh stock solutions of this compound from a new vial if possible.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
If available, verify the identity and purity of the compound using analytical methods like LC-MS.
-
Table 2: Example of Inconsistent Cell Viability Data
| Experiment | Cell Passage | Seeding Density (cells/well) | This compound (1 μM) % Viability (Mean ± SD) |
| 1 | 5 | 5,000 | 98 ± 4 |
| 2 | 15 | 5,000 | 85 ± 6 |
| 3 | 5 | 10,000 | 99 ± 3 |
| 4 | 5 | 5,000 | 97 ± 5 |
Signaling Pathway Considerations
When interpreting ambiguous data, it is helpful to consider the known signaling pathways associated with the intended target and potential off-targets.
Caption: Simplified signaling pathways for GSK2801 and potential off-target effects of this compound.
References
Navigating the Nuances of Negative Controls: A Technical Guide to GSK8573
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper use and potential pitfalls of GSK8573, a crucial negative control compound for experiments involving the BAZ2A/B bromodomain inhibitor, GSK2801. Understanding the specific characteristics of this compound is paramount for accurate data interpretation and the avoidance of experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is designed as a structurally related but biologically inactive control for its active counterpart, GSK2801.[1] GSK2801 is a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. In an ideal experimental setup, this compound should not elicit the same biological effects as GSK2801, thereby helping to confirm that the observed effects of GSK2801 are due to its specific inhibition of BAZ2A/B.
Q2: Is this compound completely biologically inert?
No, and this is a critical point for researchers to understand. While this compound is inactive against BAZ2A and BAZ2B, it has been shown to bind to the bromodomain of BRD9 with a dissociation constant (Kd) of 1.04 μM.[1][2] This off-target binding is a common pitfall that can lead to misinterpretation of experimental results if not considered.
Q3: What are the primary targets of the active compound, GSK2801?
GSK2801 is a competitive inhibitor of the BAZ2A and BAZ2B bromodomains, with dissociation constants (Kd) of 257 nM and 136 nM, respectively.[3][4]
Q4: At what concentration should I use this compound in my experiments?
This compound should be used at the same concentration as its active counterpart, GSK2801. This ensures that any observed differences in effect can be attributed to the specific activity of GSK2801 on BAZ2A/B, rather than concentration-dependent artifacts. A recommended starting concentration for cellular assays is around 1 µM.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected biological activity observed with the this compound control. | The phenotype may be mediated by the off-target activity of this compound on BRD9. | 1. Verify if your cell type or biological system expresses BRD9. 2. If BRD9 is present, consider if the observed phenotype aligns with known functions of BRD9 (e.g., as a component of the SWI/SNF chromatin remodeling complex). 3. Consider using an alternative negative control with a different off-target profile or employing a BRD9-specific inhibitor to dissect the observed effects. |
| No difference observed between GSK2801 and this compound treatment. | 1. The biological system may not be dependent on BAZ2A/B activity. 2. The chosen experimental readout is not sensitive to BAZ2A/B inhibition. 3. The concentration of the compounds is too low to elicit a specific effect. | 1. Confirm the expression and activity of BAZ2A/B in your experimental model. 2. Ensure your assay is robust and has a suitable dynamic range. 3. Perform a dose-response experiment with both compounds to identify an optimal concentration. |
| High background or non-specific effects in cellular assays. | The solvent (e.g., DMSO) concentration may be too high, or the compounds may be precipitating at the working concentration. | 1. Ensure the final DMSO concentration is consistent across all treatments and is below a toxic level for your cells (typically <0.5%). 2. Check the solubility of this compound and GSK2801 in your culture medium. If precipitation is observed, consider lowering the concentration or using a different formulation. |
Data Presentation: Quantitative Comparison of this compound and GSK2801
| Compound | Target | Assay Type | Binding Affinity (Kd) |
| This compound | BAZ2A/B | Chemoproteomic Competition Binding | Inactive up to 50 µM |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.04 µM | |
| GSK2801 | BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM | |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM |
Experimental Protocols
Chemoproteomic Competition Binding Assay
This protocol is adapted from a study that utilized both GSK2801 and this compound to assess target engagement in cell lysates.
Objective: To determine the binding of endogenous bromodomain proteins to an immobilized ligand in the presence of competing compounds (GSK2801 or this compound).
Methodology:
-
Affinity Matrix Preparation: An amine-functionalized analogue of GSK2801 is immobilized on sepharose beads.
-
Cell Lysate Preparation: Prepare nuclear and chromatin-enriched extracts from the cell line of interest (e.g., HuT-78).
-
Competition Binding: Incubate the affinity matrix with the cell extracts in the presence of increasing concentrations of GSK2801 or this compound.
-
Elution and Quantification: Elute bound proteins and quantify them using an isobaric mass tagging strategy and targeted mass spectrometry.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol is based on experiments demonstrating the displacement of GFP-BAZ2A from chromatin by GSK2801, with this compound used as a negative control.
Objective: To measure the mobility of a fluorescently tagged protein in a living cell and assess the effect of a compound on its chromatin binding.
Methodology:
-
Cell Culture and Transfection: Culture U2OS cells and transfect them with a GFP-BAZ2A fusion construct. To enhance the assay window, cells can be treated with an HDAC inhibitor like SAHA to induce hyperacetylated chromatin.
-
Compound Treatment: Treat the cells with GSK2801 or this compound at the desired concentration.
-
Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Fluorescence Recovery Monitoring: Acquire images at regular intervals to monitor the recovery of fluorescence within the bleached ROI.
-
Data Analysis: Calculate the half-maximal recovery time (t1/2) and the mobile fraction of the fluorescently tagged protein. A faster recovery indicates displacement of the protein from chromatin.
Mandatory Visualizations
Caption: Logical workflow for interpreting results using GSK2801 and its control, this compound.
Caption: Signaling pathways relevant to the use of this compound as a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols involving GSK8573
Welcome to the technical support center for GSK8573. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Product Information and Data Presentation
This compound is an inactive control compound for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3] While designed to be inactive against BAZ2A and BAZ2B, this compound is a structurally related compound, making it an ideal negative control for experiments involving GSK2801.[1] It is important to note that this compound does exhibit some binding activity towards the BRD9 bromodomain.[1]
Below is a summary of the binding affinities for this compound and its active counterpart, GSK2801, to various bromodomains.
| Compound | Target Bromodomain | Dissociation Constant (Kd) |
| This compound | BRD9 | 1.04 µM |
| BAZ2A | Inactive | |
| BAZ2B | Inactive | |
| GSK2801 | BAZ2A | 257 nM |
| BAZ2B | 136 nM | |
| BRD9 | 1.1 µM |
Frequently Asked Questions (FAQs)
1. What is the primary application of this compound?
This compound is intended for use as a negative control in experiments alongside its active counterpart, GSK2801. Its structural similarity to GSK2801 allows researchers to distinguish the biological effects resulting from the specific inhibition of BAZ2A/B from non-specific or off-target effects of the chemical scaffold.
2. Why is it important to use a structurally related inactive control?
Using a structurally similar but inactive control helps to ensure that the observed experimental outcome is due to the specific inhibition of the target (in this case, BAZ2A/B by GSK2801) and not due to other factors such as solvent effects, compound solubility issues, or off-target interactions of the chemical structure itself.
3. Is this compound completely inactive against all cellular targets?
No. While this compound is inactive against BAZ2A and BAZ2B, it has been shown to bind to the BRD9 bromodomain with a Kd of 1.04 µM. Researchers should be aware of this potential off-target activity, especially when working with cell lines where BRD9 plays a critical role.
4. How should I prepare and store this compound?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. When preparing working solutions, it is advisable to prepare them fresh for each experiment to ensure compound integrity.
5. What concentration of this compound should I use in my experiments?
The concentration of this compound should ideally match the concentration of the active compound (GSK2801) being used. This ensures that any observed differences in effect are not due to variations in compound concentration.
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| I am observing a biological effect with my this compound negative control. | 1. Off-target effect: The observed effect may be due to the known interaction of this compound with BRD9. 2. Cell line sensitivity: Your cell line may be particularly sensitive to perturbations in BRD9 activity or other unknown off-targets. 3. Compound degradation: The compound may have degraded, leading to unforeseen activity. | 1. Review the literature to understand the role of BRD9 in your experimental system. Consider using an alternative negative control with a different off-target profile if BRD9 is a concern. 2. Test the effect of a BRD9-specific inhibitor to see if it phenocopies the effect of this compound. 3. Ensure proper storage and handling of the compound. Prepare fresh working solutions for each experiment. |
| My active compound (GSK2801) is not showing the expected effect, but the negative control is also inactive. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Incorrect assay conditions: The experimental setup may not be optimal for detecting the effect of BAZ2A/B inhibition. 3. Metabolic instability: The compound could be rapidly metabolized by the cells. | 1. Consult the literature for appropriate concentrations and treatment times for GSK2801. 2. Optimize your assay parameters. Ensure your readout is sensitive to changes in BAZ2A/B activity. 3. Consider using a different cell line with potentially lower metabolic activity or performing a time-course experiment. |
| I am seeing inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in dilution or storage of the compounds. 3. Assay variability: Inherent variability in the experimental assay. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh dilutions of this compound and GSK2801 from a validated stock solution for each experiment. 3. Include appropriate positive and negative controls within each experiment to monitor assay performance. |
Experimental Protocols & Workflows
General Protocol for a Cell-Based Assay
This protocol provides a general framework for assessing the effect of GSK2801 on gene expression, with this compound as a negative control.
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of GSK2801 and this compound in DMSO. On the day of the experiment, dilute the compounds to the final desired concentrations in cell culture medium. Include a vehicle-only (DMSO) control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK2801, this compound, or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Harvest the cells and perform the desired analysis. For gene expression analysis, this would involve RNA extraction followed by RT-qPCR.
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene. Compare the effect of GSK2801 to the vehicle control and the this compound negative control.
Experimental Workflow Diagram
References
Validation & Comparative
Validating the Inactivity of GSK8573 Against BAZ2A/B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK8573 with active inhibitors of the bromodomains BAZ2A and BAZ2B, offering experimental data to validate its use as a negative control. The information is tailored for researchers in epigenetics and drug discovery, presenting quantitative data in accessible formats and detailing the methodologies behind the key experiments.
Comparative Analysis of BAZ2A/B Ligands
This compound was developed as a structurally related, inactive control compound for GSK2801, a potent inhibitor of both BAZ2A and BAZ2B bromodomains.[1][2][3] While this compound is largely inactive against the broader bromodomain family, it retains affinity for BRD9, making it an ideal control to distinguish BAZ2A/B-specific effects from off-target effects on BRD9.[4]
Below is a summary of the binding affinities and inhibitory concentrations for this compound and its active counterparts, GSK2801 and BAZ2-ICR.
| Compound | Target | Dissociation Constant (Kd) | IC50 |
| This compound | BAZ2A/B | Inactive | Inactive |
| BRD9 | 1.04 µM | - | |
| GSK2801 | BAZ2A | 257 nM | - |
| BAZ2B | 136 nM | 0.65 µM | |
| BRD9 | 1.1 µM | - | |
| TAF1L(2) | 3.2 µM | - | |
| BAZ2-ICR | BAZ2A | 109 nM | 130 nM |
| BAZ2B | 170 nM | 180 nM |
Experimental Validation of Inactivity
The inactivity of this compound against BAZ2A and BAZ2B has been demonstrated through various biophysical and cellular assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing a thermodynamic profile of the interaction, including the dissociation constant (Kd). While specific ITC data confirming the lack of binding for this compound to BAZ2A/B is not published, its design as an inactive analog to GSK2801, for which ITC data exists, supports its non-binding nature.[1]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein and Ligand Preparation:
-
Recombinant BAZ2A or BAZ2B bromodomain is purified and dialyzed extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound and control compounds are dissolved in the same final buffer to minimize heats of dilution. A small percentage of DMSO may be used for solubility, with an equivalent amount added to the protein solution.
-
-
ITC Instrument Setup:
-
The sample cell is loaded with the BAZ2A or BAZ2B protein solution (typically 10-50 µM).
-
The injection syringe is filled with the ligand solution (typically 100-500 µM).
-
-
Titration:
-
A series of small injections (e.g., 2-10 µL) of the ligand are made into the sample cell.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
-
Data Analysis:
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For an inactive compound like this compound, no significant heat changes are expected, resulting in a flat isotherm.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful in-cell technique to assess the binding dynamics of a fluorescently tagged protein to its cellular targets. In the context of BAZ2A, which binds to acetylated chromatin, FRAP can be used to measure the displacement of GFP-BAZ2A from chromatin by a small molecule inhibitor. The active inhibitor GSK2801 accelerates the fluorescence recovery of GFP-BAZ2A, indicating its displacement from the less mobile chromatin. In contrast, this compound does not alter the recovery time, confirming its inability to engage and displace BAZ2A from its chromatin binding sites in a cellular environment.
Experimental Protocol: Fluorescence Recovery After Photobleaching (FRAP)
-
Cell Culture and Transfection:
-
Human cells (e.g., U2OS) are cultured on glass-bottom dishes.
-
Cells are transfected with a plasmid encoding a GFP-BAZ2A fusion protein.
-
-
Compound Treatment:
-
Cells are treated with either DMSO (vehicle), GSK2801 (positive control), or this compound at a desired concentration for a specified time.
-
-
FRAP Microscopy:
-
Live-cell imaging is performed on a confocal microscope equipped with an environmental chamber.
-
A pre-bleach image of a cell nucleus is acquired.
-
A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.
-
A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
The fluorescence intensity in the bleached ROI over time is measured and normalized.
-
The half-maximal recovery time (t1/2) and the mobile fraction are calculated from the recovery curve. A significant decrease in t1/2 in the presence of a compound indicates displacement of the GFP-tagged protein.
-
BAZ2A and BAZ2B in Cellular Signaling
BAZ2A and BAZ2B are components of distinct chromatin remodeling complexes. BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes. BAZ2B is a component of the ISWI (Imitation Switch) chromatin remodeling complex and has been implicated in transcriptional regulation. Both proteins contain a bromodomain that recognizes and binds to acetylated lysine residues on histones, thereby targeting the remodeling complex to specific chromatin regions.
Conclusion
The available data robustly supports the classification of this compound as an inactive control for studies involving BAZ2A and BAZ2B. Its lack of activity at these targets, contrasted with the potent inhibition by compounds like GSK2801 and BAZ2-ICR, allows for the clear delineation of on-target effects in cellular and biochemical assays. The retention of binding to BRD9 further enhances its utility as a control for off-target effects of the active compounds. Researchers can confidently employ this compound to validate that observed biological phenomena are specifically due to the inhibition of BAZ2A and/or BAZ2B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK8573 and GSK2801 in Cellular Assays: A Guide for Researchers
In the realm of epigenetic research, the selective inhibition of bromodomains—key readers of histone acetylation marks—offers a powerful tool to dissect their roles in gene regulation and disease. This guide provides a comparative analysis of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, and its structurally related negative control, GSK8573. Understanding the distinct properties of these compounds is crucial for the design and interpretation of cellular assays aimed at elucidating BAZ2A/B function.
Overview of Compounds
GSK2801 is a chemical probe designed as a potent, selective, and cell-active acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4][5] It serves as a valuable tool for investigating the biological functions of these proteins in cellular and in vivo models.
This compound is an inactive control compound for GSK2801. While structurally similar to GSK2801, it is inactive against the BAZ2A and BAZ2B bromodomains, making it an ideal negative control to ensure that observed cellular effects are due to the specific inhibition of BAZ2A/B by GSK2801.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities (dissociation constant, Kd) of GSK2801 and this compound for various bromodomains, highlighting the potency and selectivity of GSK2801.
| Compound | Target | Kd (nM) | Method |
| GSK2801 | BAZ2A | 257 | Isothermal Titration Calorimetry (ITC) |
| BAZ2B | 136 | Isothermal Titration Calorimetry (ITC) | |
| BRD9 | 1,100 | Isothermal Titration Calorimetry (ITC) | |
| TAF1L(2) | 3,200 | Isothermal Titration Calorimetry (ITC) | |
| This compound | BAZ2A/B | Inactive | |
| BRD9 | 1,040 |
Data sourced from multiple references.
Signaling Pathway and Mechanism of Action
GSK2801 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains. These proteins are components of the Nucleolar Remodeling Complex (NoRC), which is involved in regulating the expression of non-coding RNAs. By blocking the interaction of BAZ2A/B with acetylated histones, GSK2801 can modulate chromatin structure and gene expression.
Caption: Mechanism of GSK2801 inhibition of BAZ2A/B binding to acetylated histones.
Experimental Protocols
A key cellular assay used to demonstrate the target engagement of GSK2801 is the Fluorescence Recovery After Photobleaching (FRAP) assay.
Fluorescence Recovery After Photobleaching (FRAP) Assay
Objective: To measure the ability of GSK2801 to displace BAZ2A from chromatin in living cells.
Methodology:
-
Cell Culture and Transfection: U2OS cells are cultured and transfected with a vector expressing GFP-tagged full-length BAZ2A.
-
Compound Treatment: Transfected cells are treated with either GSK2801, the inactive control this compound, or a vehicle control (e.g., DMSO) at various concentrations for a specified period. To enhance the assay window, cells can be pre-treated with an HDAC inhibitor like SAHA to induce chromatin hyperacetylation.
-
Photobleaching: A defined region of interest (ROI) within the nucleus of a GFP-BAZ2A expressing cell is photobleached using a high-intensity laser.
-
Fluorescence Recovery Imaging: The recovery of fluorescence in the bleached ROI is monitored over time using time-lapse microscopy.
-
Data Analysis: The rate of fluorescence recovery is quantified. A faster recovery rate in the presence of GSK2801 compared to the vehicle or this compound indicates the displacement of GFP-BAZ2A from the less mobile, chromatin-bound state to a more mobile, unbound state.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Inactive Control Compounds for Bromodomain Inhibitors: GSK8573 vs. (-)-JQ1
For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount in ensuring the specificity of experimental results when studying bromodomain inhibitors. This guide provides an objective comparison of two widely used inactive control compounds: GSK8573, the negative control for the BAZ2A/B inhibitor GSK2801, and (-)-JQ1, the inactive enantiomer of the pan-BET inhibitor (+)-JQ1.
This comparison summarizes available quantitative data, details experimental methodologies for key assays, and visualizes the relevant biological pathways to aid in the selection of the most suitable control for your research needs.
Quantitative Data Summary
The following table summarizes the key biochemical and cellular parameters for this compound and (-)-JQ1, providing a direct comparison of their activity profiles.
| Parameter | This compound | (-)-JQ1 | Active Counterpart |
| Primary Inactive Target(s) | BAZ2A/B bromodomains | BET family bromodomains (BRD2, BRD3, BRD4) | GSK2801 |
| Binding Affinity (Kd) to Primary Inactive Target(s) | Inactive against BAZ2A/B[1] | No significant interaction with BET bromodomains[2] | N/A |
| Off-Target Binding Affinity (Kd) | BRD9: 1.04 μM[1] | PXR: Agonist activity[3] | N/A |
| Cellular Activity | Used as a negative control in biological experiments[1] | No significant effect on cell proliferation or c-MYC expression in contrast to (+)-JQ1 | N/A |
Experimental Methodologies
Detailed protocols for key experiments are provided below to ensure reproducibility and aid in experimental design.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the BRD9 bromodomain.
Protocol:
-
Protein and Compound Preparation:
-
The BRD9 bromodomain is expressed and purified.
-
This compound is dissolved in a buffer matching the protein dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
-
ITC Instrument Setup:
-
A typical setup involves filling the sample cell with the BRD9 protein solution (e.g., 20-50 µM) and the titration syringe with the this compound solution (e.g., 200-500 µM).
-
-
Titration:
-
A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing the BRD9 protein.
-
The heat change associated with each injection is measured by the microcalorimeter.
-
-
Data Analysis:
-
The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
AlphaScreen Assay
Objective: To assess the inhibitory activity of compounds against the interaction between a bromodomain and an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Recombinant His-tagged BAZ2B bromodomain, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads are prepared in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, the His-tagged BAZ2B bromodomain is incubated with the test compound (e.g., GSK2801 or this compound) and the biotinylated H4K16ac peptide.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads are added to the wells.
-
-
Signal Detection:
-
If the bromodomain binds to the acetylated peptide, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation at 680 nm.
-
In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the signal.
-
The signal is read on an AlphaScreen-compatible microplate reader.
-
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the ability of a compound to displace a GFP-tagged bromodomain-containing protein from chromatin in live cells.
Protocol:
-
Cell Culture and Transfection:
-
U2OS cells are cultured and transfected with a plasmid encoding a GFP-fusion of the bromodomain-containing protein of interest (e.g., GFP-BAZ2A).
-
-
Compound Treatment:
-
Transfected cells are treated with the test compound (e.g., GSK2801 or this compound) or vehicle control (DMSO) for a specified period.
-
-
Photobleaching and Imaging:
-
A specific region of interest (ROI) within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached ROI is monitored over time using time-lapse microscopy.
-
-
Data Analysis:
-
The rate of fluorescence recovery is quantified to determine the mobility of the GFP-tagged protein. A faster recovery rate in the presence of an inhibitor indicates displacement from less mobile chromatin-bound states.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the discussed compounds.
Caption: BAZ2A in the NoRC complex and its inhibition.
Caption: BRD9 in the SWI/SNF complex and its interaction with this compound.
Caption: General experimental workflow for bromodomain inhibitor testing.
Conclusion
Both this compound and (-)-JQ1 serve as valuable inactive control compounds for their respective active counterparts. This compound is specifically designed as a negative control for the BAZ2A/B inhibitor GSK2801 and is largely inert against other bromodomains, with the notable exception of weak binding to BRD9. In contrast, (-)-JQ1, as the inactive enantiomer of the pan-BET inhibitor (+)-JQ1, provides a stereochemically matched control for studying BET family protein inhibition. The choice between these controls should be dictated by the specific bromodomain inhibitor and biological system under investigation. The data and protocols presented in this guide are intended to facilitate informed decision-making and robust experimental design in the field of bromodomain research.
References
A Head-to-Head Comparison of BRD9 Ligands for Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of GSK8573 and other prominent BRD9 ligands, supported by experimental data.
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology and other disease areas. As a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression. The development of selective small molecule inhibitors, or ligands, for BRD9 allows for the interrogation of its biological functions and presents opportunities for novel therapeutic interventions.
This guide provides a head-to-head comparison of several widely used BRD9 ligands: BI-9564, LP99, and I-BRD9. Additionally, we will discuss this compound, a compound often associated with BRD9, and clarify its role as an inactive control agent rather than a potent inhibitor. This guide aims to equip researchers with the necessary data to make informed decisions when selecting a BRD9 ligand for their studies.
Understanding the Players: A Look at BRD9 Ligands
A critical aspect of selecting a chemical probe is understanding its potency, selectivity, and cellular activity. The following sections and tables summarize the key characteristics of prominent BRD9 ligands.
Active BRD9 Inhibitors: BI-9564, LP99, and I-BRD9
BI-9564 is a potent and selective inhibitor of BRD9.[1][2] It exhibits high affinity for BRD9 and is often used to study the biological functions of the BAF complex in both in vitro and in vivo settings.[1]
LP99 is recognized as a potent and selective dual inhibitor of the BRD7 and BRD9 bromodomains.[3][4] Its ability to disrupt the interaction of BRD7 and BRD9 with chromatin makes it a valuable tool for studying the roles of these proteins in gene regulation.
I-BRD9 is a highly selective and cell-active chemical probe for BRD9. It demonstrates significant selectivity over the BET family of bromodomains and even its close homolog, BRD7, making it a precise tool for dissecting the specific functions of BRD9.
The Role of this compound: An Inactive Control
It is important to note that This compound is not a potent BRD9 inhibitor but rather an inactive control compound for GSK2801, an inhibitor of BAZ2A and BAZ2B bromodomains. While it shows weak binding to BRD9 with a Kd of 1.04 μM, it is largely inactive against other bromodomains. Therefore, this compound is best utilized as a negative control in experiments to ensure that the observed biological effects are due to the specific inhibition of the intended target by a potent inhibitor, and not due to off-target effects of the chemical scaffold.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the discussed BRD9 ligands, allowing for a clear comparison of their biochemical and cellular activities.
Table 1: Binding Affinity and Potency of BRD9 Ligands
| Compound | Target(s) | Kd (BRD9) | IC50 (BRD9) |
| BI-9564 | BRD9/BRD7 | 14 nM | 75 nM |
| LP99 | BRD7/BRD9 | 99 nM | 325 nM |
| I-BRD9 | BRD9 | pKd = 8.7 | pIC50 = 7.3 |
| This compound | Inactive Control | 1.04 μM | - |
Table 2: Selectivity Profile of BRD9 Ligands
| Compound | Selectivity Notes |
| BI-9564 | High selectivity over BET family (>100 μM IC50). Binds to BRD7 with lower affinity (Kd = 239 nM). |
| LP99 | Selective for BRD7/9 over a panel of 48 other bromodomains at 10 μM. Binds to BRD7 with a Kd of 909 nM. |
| I-BRD9 | >700-fold selective over the BET family and >200-fold selective over BRD7. Exhibits >70-fold selectivity over a panel of 34 other bromodomains. |
| This compound | Inactive against BAZ2A/B and other bromodomain families, with the exception of weak binding to BRD9. |
Table 3: Cellular Activity of BRD9 Ligands
| Compound | Cellular Assay | Effective Concentration |
| BI-9564 | FRAP (BRD9) | 0.1 μM |
| EOL-1 cell proliferation | EC50 = 800 nM | |
| LP99 | FRAP (BRD9) | 0.8 μM |
| NanoBRET (BRD9-H3.3) | IC50 = 5.1 μM | |
| I-BRD9 | Chemoproteomic competition (HUT78 cells) | IC50 = 0.07943 μM |
| NanoBRET (BRD9-H3.3) | IC50 = 0.15849 μM |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context in which these ligands operate, the following diagrams illustrate the BRD9 signaling pathway and a typical experimental workflow for ligand characterization.
Caption: BRD9 in the ncBAF complex recognizes acetylated histones, influencing gene expression and various signaling pathways.
Caption: A typical workflow for characterizing the efficacy and selectivity of BRD9 ligands.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Preparation: Recombinant BRD9 protein is dialyzed against the assay buffer. The ligand is dissolved in the same buffer.
-
Loading: The BRD9 solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the titration syringe.
-
Titration: A series of small injections of the ligand are made into the sample cell containing the BRD9 protein.
-
Data Acquisition: The heat change after each injection is measured.
-
Analysis: The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions in a high-throughput format.
-
Reaction Setup: Biotinylated histone peptide substrate, GST-tagged BRD9 bromodomain, and the test compound are incubated together in a microtiter plate.
-
Bead Addition: Glutathione AlphaLISA Acceptor beads are added, which bind to the GST-tagged BRD9. This is followed by the addition of Streptavidin-conjugated Donor beads that bind to the biotinylated histone peptide.
-
Proximity Signal: If BRD9 binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead.
-
Inhibition Measurement: An inhibitor that disrupts the BRD9-histone interaction will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal. The IC50 value is calculated from the dose-response curve.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing an indication of target engagement by a compound.
-
Cell Preparation: Cells are transfected with a vector expressing a fluorescently tagged (e.g., GFP) BRD9.
-
Compound Treatment: The cells are treated with the BRD9 inhibitor for a specified period.
-
Imaging: A region of interest (ROI) within the cell is imaged to determine the initial fluorescence intensity.
-
Photobleaching: A high-intensity laser is used to photobleach the fluorescent proteins within the ROI.
-
Fluorescence Recovery: The recovery of fluorescence in the bleached region is monitored over time as unbleached fluorescent BRD9 molecules move into the ROI.
-
Analysis: The rate and extent of fluorescence recovery are measured. An effective inhibitor will displace the fluorescently tagged BRD9 from chromatin, leading to a faster recovery rate.
Cell Viability/Proliferation Assays (e.g., MTT or alamarBlue)
These assays are used to determine the effect of a compound on cell viability and to calculate the half-maximal effective concentration (EC50).
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the BRD9 inhibitor.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A viability reagent (e.g., MTT or alamarBlue) is added to each well. Viable cells metabolize the reagent, resulting in a colorimetric or fluorescent change.
-
Signal Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Analysis: The data are normalized to untreated controls, and the EC50 value is determined by fitting the dose-response curve.
Conclusion
The selection of an appropriate chemical probe is paramount for the rigorous investigation of BRD9 biology. This guide highlights the distinct profiles of BI-9564, LP99, and I-BRD9 as potent and selective inhibitors of BRD9, each with its own nuances in terms of dual-target activity and selectivity. In contrast, this compound should be utilized as a valuable negative control to validate the specificity of the observed effects. By providing a clear comparison of the available data and outlining the standard experimental methodologies, this guide serves as a valuable resource for researchers navigating the landscape of BRD9 chemical biology.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. BRD9 (BD1) Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling Specificity: A Guide to Cross-Validating Experimental Results with the Negative Control Compound GSK8573
The selective inhibition of bromodomains, readers of acetylated lysine residues on histones, is a promising therapeutic strategy for various diseases, including cancer. GSK2801 has been developed as a potent chemical probe for the bromodomains of BAZ2A and BAZ2B, proteins implicated in the regulation of ribosomal DNA transcription and chromatin remodeling.[1][2] To ensure that the observed cellular and biochemical effects of GSK2801 are due to the specific inhibition of BAZ2A/B and not off-target effects or compound-specific artifacts, it is essential to use a negative control in parallel experiments. GSK8573 was designed for this purpose; it is structurally analogous to GSK2801 but lacks significant activity against BAZ2A/B and most other bromodomains, with the exception of weak binding to BRD9.[1][2]
This guide will detail the comparative experimental data, provide methodologies for key validation assays, and illustrate the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of GSK2801 and this compound
The following tables summarize the quantitative data from various assays, highlighting the differential activity of GSK2801 and its inactive control, this compound.
Table 1: In Vitro Binding Affinity of GSK2801 and this compound to Bromodomains
| Compound | Target | Assay | Dissociation Constant (Kd) | Reference |
| GSK2801 | BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM | [1] |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM | ||
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM | ||
| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM | ||
| This compound | BAZ2A/B | Bio-Layer Interferometry (BLI) | Inactive | |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.04 µM | ||
| Other Bromodomains | Bio-Layer Interferometry (BLI) | Inactive |
Table 2: Cellular Activity of GSK2801 and this compound
| Compound | Assay | Cell Line | Effect | Reference |
| GSK2801 | Fluorescence Recovery After Photobleaching (FRAP) | U2OS | Displaced GFP-BAZ2A from chromatin | |
| This compound | Fluorescence Recovery After Photobleaching (FRAP) | U2OS | No significant displacement of GFP-BAZ2A |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: BAZ2A/NoRC signaling pathway in rRNA gene silencing.
Caption: Workflow for validating on-target effects using a negative control.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Purified recombinant BAZ2A or BAZ2B bromodomain protein (>95% purity).
-
GSK2801 and this compound dissolved in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final DMSO concentration should be identical and minimal in both protein and compound solutions.
-
ITC instrument (e.g., MicroCal ITC200).
-
-
Procedure:
-
Thoroughly dialyze the protein into the ITC buffer.
-
Prepare the compound solutions by diluting a concentrated stock in the final dialysis buffer.
-
Degas all solutions before use.
-
Load the protein solution (e.g., 10-50 µM) into the sample cell and the compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing to allow a return to baseline.
-
Analyze the data by integrating the heat pulses and fitting to a suitable binding model to determine the thermodynamic parameters.
-
Bio-Layer Interferometry (BLI)
BLI is a label-free technology for measuring biomolecular interactions in real-time.
-
Materials:
-
Biotinylated BAZ2A or BAZ2B bromodomain protein.
-
GSK2801 and this compound dissolved in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
-
Streptavidin (SA) biosensors.
-
BLI instrument (e.g., Octet RED96).
-
-
Procedure:
-
Hydrate the SA biosensors in the assay buffer for at least 10 minutes.
-
Immobilize the biotinylated bromodomain onto the SA biosensors.
-
Establish a stable baseline in the assay buffer.
-
Associate the compound by dipping the biosensors into wells containing a serial dilution of GSK2801 or this compound.
-
Dissociate the compound by moving the biosensors back into wells with assay buffer.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the Kd.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells.
-
Materials:
-
U2OS cells.
-
Plasmid encoding GFP-tagged BAZ2A.
-
GSK2801 and this compound.
-
Confocal microscope with a high-power laser for photobleaching.
-
-
Procedure:
-
Transfect U2OS cells with the GFP-BAZ2A plasmid.
-
Treat the cells with GSK2801, this compound, or vehicle control (DMSO) at the desired concentration and for the appropriate time.
-
Identify a region of interest (ROI) within the nucleus where GFP-BAZ2A is localized.
-
Acquire a pre-bleach image.
-
Photobleach the ROI using a high-intensity laser pulse.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
Calculate the mobile fraction and the half-maximal recovery time (t1/2) to quantify protein dynamics. A faster recovery for GSK2801-treated cells compared to control indicates displacement of GFP-BAZ2A from chromatin.
-
Conclusion
The data presented in this guide unequivocally demonstrates the utility of this compound as a negative control for studies involving GSK2801. While GSK2801 potently binds to BAZ2A and BAZ2B and displaces them from chromatin in cells, this compound is inactive against these targets and shows no cellular activity in the FRAP assay. The concordant lack of biochemical and cellular activity of this compound, despite its structural similarity to GSK2801, provides strong evidence that the effects observed with GSK2801 are a direct consequence of BAZ2A/B bromodomain inhibition. The minor off-target activity of both compounds on BRD9 can also be controlled for by comparing their effects.
For researchers in drug discovery and chemical biology, the rigorous use of well-characterized chemical probes and their corresponding inactive controls is non-negotiable for generating high-quality, reproducible, and interpretable data. This guide provides a clear example of how to employ this essential experimental design principle to validate the on-target effects of a chemical probe.
References
How does GSK8573's binding to BRD9 compare to other bromodomains?
GSK8573, initially developed as an inactive control compound, has emerged as a noteworthy chemical tool for studying the specific functions of the BRD9 bromodomain. While its parent compound, GSK2801, targets the BAZ2A and BAZ2B bromodomains, this compound exhibits a unique and selective affinity for BRD9, making it an invaluable resource for researchers in epigenetics and drug discovery.
This guide provides a comprehensive comparison of this compound's binding to BRD9 relative to other bromodomains, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals seeking to understand and utilize this selective chemical probe.
Unraveling the Selectivity of this compound
This compound was designed as a structurally similar but biologically inactive counterpart to GSK2801, an inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] However, during its characterization, this compound displayed a surprising and significant binding affinity for the bromodomain of BRD9.[1]
Binding Affinity Profile
Experimental data from Isothermal Titration Calorimetry (ITC) has quantitatively demonstrated the selective binding of this compound to BRD9. The compound exhibits a dissociation constant (Kd) of 1.04 μM for BRD9.[1] In contrast, it has been shown to be inactive against BAZ2A, BAZ2B, and a panel of other bromodomains when screened using biolayer interferometry.[1] This high degree of selectivity is a key feature that distinguishes this compound as a valuable tool for isolating the biological roles of BRD9.
| Bromodomain | Dissociation Constant (Kd) | Method |
| BRD9 | 1.04 μM | Isothermal Titration Calorimetry (ITC) |
| BAZ2A | Inactive | Biolayer Interferometry (BLI) |
| BAZ2B | Inactive | Biolayer Interferometry (BLI) |
| Other Bromodomains | Inactive | Biolayer Interferometry (BLI) |
Table 1: Binding Affinity of this compound for BRD9 and Other Bromodomains. Data sourced from Chen et al., 2016.
The Role of BRD9 in Cellular Signaling
BRD9 is a critical subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The binding of BRD9 to acetylated histones is a key step in the recruitment and function of the ncBAF complex at specific genomic locations.
The signaling pathway involving BRD9 has been implicated in various cellular processes, including cell cycle progression, extracellular matrix organization, and ribosome biogenesis. Dysregulation of the ncBAF complex and BRD9 function has been linked to several diseases, including cancer.
References
A Researcher's Guide to Ensuring Reliable Results with GSK8573, an Inactive Control for BAZ2 Bromodomain Inhibition
For researchers in epigenetics and drug discovery, the reliability of experimental results hinges on the quality of the chemical tools employed. GSK8573 is designated as an inactive control compound for GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains. This guide provides a comprehensive assessment of the purity and quality of this compound, offering a framework for its effective use as a negative control to generate robust and reproducible data.
This guide presents a comparative analysis of this compound and its active counterpart, GSK2801, supported by experimental data from the literature. It also details essential experimental protocols for researchers to independently verify the purity and quality of their this compound samples.
Understanding the Role of this compound as a Negative Control
This compound is structurally analogous to GSK2801 but has been chemically modified to significantly reduce its affinity for the BAZ2A and BAZ2B bromodomains.[1] This makes it an ideal negative control for in vitro and in vivo studies aiming to elucidate the biological functions of these bromodomains. The fundamental principle of a negative control is to demonstrate that the observed biological effects of the active compound (GSK2801) are due to its specific on-target activity and not to off-target effects or the compound's chemical scaffold.[2][3]
However, it is crucial to note that while this compound is inactive against BAZ2A and BAZ2B, it retains off-target binding to the BRD9 bromodomain, similar to GSK2801.[1] This shared off-target profile is a key consideration when interpreting experimental data.
Comparative Analysis: this compound vs. GSK2801
The defining characteristic of a good negative control is its lack of activity at the primary target of the active probe. The following table summarizes the binding affinities of this compound and GSK2801 for the BAZ2A, BAZ2B, and BRD9 bromodomains.
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Reference |
| GSK2801 (Active Probe) | BAZ2A | 257 nM | [1] |
| BAZ2B | 136 nM | ||
| BRD9 | 1.1 µM | ||
| This compound (Inactive Control) | BAZ2A | Inactive | |
| BAZ2B | Inactive | ||
| BRD9 | 1.04 µM |
Assessing the Purity and Quality of this compound
Ensuring the purity of a chemical probe and its control is paramount for reliable experimental outcomes. Commercially available this compound should be accompanied by a Certificate of Analysis (CoA) from the supplier, detailing its purity as determined by analytical methods. For example, a supplier may specify a purity of >99% as determined by High-Performance Liquid Chromatography (HPLC) and confirm the compound's identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. One commercial vendor reports a purity of 99.53% for this compound.
Researchers should critically evaluate the CoA and, for critical experiments, consider independently verifying the purity and identity of their this compound sample using the protocols outlined below.
Experimental Protocols for Quality Assessment
The following are detailed methodologies for key experiments to assess the purity and quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the this compound sample.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
HPLC System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).
-
Analysis: The purity is calculated by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Infusion: Introduce a dilute solution of this compound into the mass spectrometer.
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in the positive or negative ion mode.
-
Data Interpretation: Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra should be consistent with the known structure of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To provide a biological context for the use of this compound, the following diagrams illustrate the BAZ2A-mediated signaling pathway and the experimental workflows for assessing compound quality.
Caption: BAZ2A-mediated rRNA gene silencing pathway.
Caption: Experimental workflow for this compound quality assessment.
Conclusion
References
Independent Verification of GSK8573's Lack of Target-Specific Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK8573 and its active counterpart, GSK2801, to independently verify this compound's role as a negative control compound. The data and protocols presented are synthesized from published research to support the design and interpretation of experiments involving these chemical probes.
This compound is a crucial tool for researchers studying the function of BAZ2A and BAZ2B bromodomains. It is structurally very similar to GSK2801, a potent and selective inhibitor of these proteins, but lacks significant inhibitory activity against them.[1][2] This pairing allows scientists to distinguish between on-target effects of BAZ2A/B inhibition and potential off-target or compound-specific effects.[3] This guide details the experimental evidence that establishes this compound as a reliable negative control.
Quantitative Data Presentation: this compound vs. GSK2801
The following tables summarize the binding affinity data for this compound and the active probe, GSK2801, against various bromodomain targets. The data clearly illustrates the potent and selective nature of GSK2801 for BAZ2A and BAZ2B, and the corresponding lack of activity of this compound for these same targets. Notably, both compounds retain a similar low micromolar affinity for the off-target bromodomain BRD9, reinforcing this compound's utility as a control.[1][4]
Table 1: Primary Target Binding Affinity (Kd in nM)
| Compound | BAZ2A | BAZ2B |
| GSK2801 | 257 | 136 |
| This compound | Inactive | Inactive |
| Lower Kd values indicate stronger binding affinity. |
Table 2: Off-Target Binding Affinity (Kd in µM)
| Compound | BRD9 | TAF1L |
| GSK2801 | 1.1 | 3.2 |
| This compound | 1.04 | Inactive |
| Data presented in micromolar (µM) for comparison. |
Experimental Protocols
The verification of this compound's inactivity relies on robust biochemical and biophysical assays. Below is a detailed methodology for a representative binding assay used to determine the dissociation constant (Kd) for bromodomain inhibitors.
Experiment: Determining Binding Affinity using Fluorescence Polarization
This protocol describes a competitive binding assay using Fluorescence Polarization (FP) to measure the affinity of test compounds (like this compound and GSK2801) for a target bromodomain.
Objective: To quantify the dissociation constant (Kd) of a test compound by measuring its ability to displace a fluorescently labeled probe from the target bromodomain.
Materials:
-
Recombinant human bromodomain protein (e.g., BAZ2B)
-
Fluorescently labeled probe (e.g., a known high-affinity ligand for the target bromodomain conjugated to a fluorophore)
-
Test compounds (this compound, GSK2801) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target bromodomain protein in assay buffer.
-
Prepare a 2X solution of the fluorescent probe in assay buffer. The concentration should be at or below its Kd for the target protein to ensure assay sensitivity.
-
Prepare serial dilutions of the test compounds (this compound and GSK2801) in DMSO, and then dilute into assay buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound dilutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no protein" controls.
-
Add 5 µL of the 2X target bromodomain protein solution to all wells except the "no protein" controls.
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
-
Data Analysis:
-
The data is normalized using the "no inhibitor" wells (representing 100% binding) and "no protein" wells (representing 0% binding).
-
Plot the normalized mP values against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 value to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
-
Visualizations: Workflows and Logical Relationships
Diagram 1: Role of a Negative Control
Caption: Logic for using a negative control.
Diagram 2: Target Selectivity Profile
Caption: GSK2801 and this compound target interactions.
Diagram 3: Experimental Workflow for Control Validation
References
Literature review comparing studies that used GSK8573 as a control
GSK8573 is widely utilized in biomedical research as a structurally related negative control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4] Understanding the comparative binding profiles and experimental contexts of these two compounds is crucial for the accurate interpretation of studies targeting these epigenetic reader proteins. This guide provides a detailed comparison of this compound and GSK2801, supported by experimental data and protocols from key literature.
Comparative Binding Affinity
GSK2801 was developed as a selective chemical probe for the bromodomains of BAZ2A and BAZ2B, demonstrating high affinity for these targets. In contrast, this compound was designed to be inactive against BAZ2A and BAZ2B, serving as an ideal negative control for in-cell and in-vivo experiments.[1] The primary off-target activity of this compound is directed towards the BRD9 bromodomain, though with significantly lower affinity compared to the on-target activity of GSK2801.
A summary of the dissociation constants (Kd) for GSK2801 and this compound against various bromodomain targets is presented below. This data is critical for researchers designing experiments to probe the function of BAZ2A/B and for interpreting the specificity of GSK2801's effects.
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Assay Method | Reference |
| GSK2801 | BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | |
| GSK2801 | BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | |
| This compound | BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) | |
| This compound | BAZ2A/B | Inactive | Bio-Layer Interferometry (BLI) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that have been used to characterize and compare GSK2801 and this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. In the characterization of GSK2801 and this compound, ITC was employed to determine the dissociation constants (Kd) for their respective targets.
-
Objective: To determine the binding affinity of GSK2801 for BAZ2A and BAZ2B, and this compound for BRD9.
-
Methodology:
-
The bromodomain proteins (BAZ2A, BAZ2B, or BRD9) were purified and dialyzed against a specific buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
The compound (GSK2801 or this compound) was dissolved in the same buffer.
-
The protein solution was placed in the sample cell of the ITC instrument, and the compound solution was loaded into the injection syringe.
-
A series of small injections of the compound into the protein solution were performed.
-
The heat change associated with each injection was measured.
-
The resulting data was fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Bio-Layer Interferometry (BLI)
BLI is an optical analytical technique that measures biomolecular interactions in real-time. It was used to assess the selectivity of GSK2801 and the inactivity of this compound against a panel of bromodomains.
-
Objective: To assess the binding of GSK2801 and this compound against a wide range of bromodomains to determine their selectivity profile.
-
Methodology:
-
Biotinylated bromodomain proteins were immobilized on streptavidin-coated biosensors.
-
The biosensors were then dipped into wells containing different concentrations of the compound (GSK2801 or this compound) in a suitable assay buffer.
-
The binding of the compound to the immobilized protein causes a change in the interference pattern of light reflected from the biosensor tip, which is measured in real-time.
-
Association and dissociation rates were monitored.
-
For screening purposes, binding was often measured at one or two fixed concentrations of the compound to identify interactions.
-
Signaling Pathway and Compound-Target Relationship
The following diagram illustrates the intended on-target activity of GSK2801 and the characterized activity of its negative control, this compound.
Caption: GSK2801 and this compound Target Specificity.
This guide provides a foundational comparison of this compound and its active counterpart, GSK2801. For researchers investigating the roles of BAZ2A and BAZ2B, the use of this compound as a negative control is essential for validating that the observed biological effects are due to the specific inhibition of these targets by GSK2801.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for GSK8573: A Guide for Laboratory Professionals
Disclaimer: Specific safety and disposal information for GSK8573 is not publicly available. This compound should be handled as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of novel research chemicals. Always consult your institution's Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS), if available from the supplier, before handling and disposal.
This compound is an inactive control compound for GSK2801, used in research settings to study bromodomains.[1][2] Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure to potentially hazardous research chemicals.
Recommended PPE:
-
Gloves: Use chemically resistant gloves. Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can penetrate standard nitrile gloves, butyl rubber gloves are recommended for handling solutions of this compound in DMSO.[3]
-
Eye Protection: Chemical splash goggles or safety glasses are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from spills.
Disposal of Unused this compound (Solid Form)
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Container Selection: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information. If the hazards are not fully known, this should also be indicated on the label.[4]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste.[5] Ensure it is segregated from incompatible materials.
-
Waste Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal service.
Disposal of this compound Solutions
Solutions of this compound, typically in solvents like DMSO, require careful handling and disposal. Do not pour chemical waste down the drain.
Step-by-Step Procedure:
-
Waste Collection: Collect all solutions containing this compound in a designated, leak-proof, and compatible hazardous waste container. For solutions in organic solvents like DMSO, use a container appropriate for flammable liquids.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the names and concentrations of all chemical constituents (e.g., "this compound in DMSO"), and the approximate volume.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Follow your institution's procedures for the pickup and disposal of liquid hazardous waste.
Decontamination and Disposal of Contaminated Materials
All labware and materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Chemically Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
Glassware and Labware:
-
Initial Rinse: Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound. Collect the rinsate as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Disposal of Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
-
-
Contaminated Debris: Gloves, bench paper, and other solid materials contaminated with this compound should be collected in a clearly labeled bag or container for solid hazardous waste.
Summary of this compound Properties and Handling
| Property | Data |
| Chemical Name | This compound |
| Primary Use | Inactive control compound for GSK2801 in research. |
| Common Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Gloves | Butyl rubber gloves when handling in DMSO. |
| Solid Waste Disposal | As hazardous chemical waste in a labeled, sealed container. |
| Liquid Waste Disposal | As hazardous liquid waste in a labeled, sealed container. Do not drain dispose. |
| Contaminated Items | Dispose of as solid hazardous waste or decontaminate via triple rinsing with an appropriate solvent. |
Experimental Protocols
As this compound is primarily a commercially available tool compound for research, specific experimental protocols are not detailed in publicly available literature. Researchers using this compound would develop their own methodologies for experiments such as cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), or as a negative control in cell-based assays alongside its active counterpart, GSK2801.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste materials.
References
Personal protective equipment for handling GSK8573
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of GSK8573, an inactive control compound for the BAZ2A/B bromodomain inhibitor, GSK2801. This document provides critical safety protocols, operational plans, and disposal procedures to ensure a secure laboratory environment and support the integrity of your research.
Understanding this compound: An Inactive Control with a Key Off-Target
This compound is an essential tool for researchers investigating the effects of GSK2801. It serves as a negative control, helping to ensure that the observed biological effects are due to the inhibition of BAZ2A and BAZ2B bromodomains, and not other factors. While designed to be inactive against the primary targets of GSK2801, it is crucial to note that this compound exhibits binding activity to the BRD9 bromodomain with a dissociation constant (Kd) of 1.04 μM. This off-target activity should be considered during experimental design and data interpretation.
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Specifications and Rationale |
| Eyes | Safety glasses with side-shields or Goggles | To protect against accidental splashes of solutions or airborne particles of the solid compound. |
| Hands | Nitrile or other chemical-resistant gloves | To prevent skin contact. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged. |
| Body | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities | Handling should be performed in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood is recommended. |
Operational and Disposal Plans: Ensuring a Safe Workflow
A systematic approach to handling, storage, and disposal is critical for laboratory safety and regulatory compliance.
Handling and Storage Protocols
-
Handling:
-
This compound should be handled in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid all direct contact with skin, eyes, and clothing.
-
Take measures to prevent the generation of dust when working with the solid form of the compound.
-
Thoroughly wash hands with soap and water after handling.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated location away from incompatible substances.
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Chemical Spill | Evacuate the immediate area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, follow your institution's established spill response procedures. |
Disposal Plan
-
Chemical Waste: All waste containing this compound must be treated as chemical waste.
-
Disposal Method: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service. Do not allow it to enter drains or the environment.
-
Container Disposal: Empty containers should be disposed of as hazardous waste.
Experimental Context and Visualization
To effectively use this compound as a control, it is important to understand its role in the context of the BAZ2A/B signaling pathway.
Experimental Workflow for a Negative Control
The following diagram illustrates a typical experimental workflow for using this compound as a negative control alongside the active inhibitor, GSK2801.
Caption: Workflow for utilizing this compound as a negative control.
Signaling Pathway Context: BAZ2A/B Inhibition
GSK2801 acts by inhibiting the BAZ2A/B bromodomains, which play a role in chromatin remodeling and gene regulation. This compound, being inactive on these targets, should not interfere with this process, though its effect on BRD9 should be noted.
Caption: Interaction of GSK2801 and this compound in the context of BAZ2A/B signaling.
Disclaimer: The safety information provided herein is based on standard laboratory practices for handling chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers must consult their institution's specific safety guidelines and protocols before commencing any work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
